5-(Bromomethyl)-2-isopropylpyridine hydrobromide
Description
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Properties
CAS No. |
1820703-91-0 |
|---|---|
Molecular Formula |
C9H13Br2N |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
5-(bromomethyl)-2-propan-2-ylpyridine;hydrobromide |
InChI |
InChI=1S/C9H12BrN.BrH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H |
InChI Key |
RZEIMFHWBDPZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)CBr.Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Integration of 5-(Bromomethyl)-2-isopropylpyridine in Drug Design
Topic: Strategic Integration of 5-(Bromomethyl)-2-isopropylpyridine in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Process Chemists.
Executive Summary
5-(Bromomethyl)-2-isopropylpyridine (CAS: 75438-58-3) represents a high-value "synthon" in modern medicinal chemistry. It serves as a dual-purpose molecular tool: providing a privileged pharmacophore (the 2-isopropylpyridine moiety) and a reactive handle (the electrophilic bromomethyl group) for late-stage functionalization.
This guide analyzes the pharmacophoric contribution of this moiety to ligand-protein binding, details its synthetic utility as an alkylating warhead, and provides validated protocols for its integration into bioactive small molecules.
Pharmacophore Anatomy & Chemoinformatics
To understand the utility of this fragment, we must deconstruct it into its interacting features. The molecule is not merely a reagent; it is a precursor to a specific binding motif found in various GPCR antagonists and kinase inhibitors.
Structural Decomposition
The moiety contributes three distinct pharmacophoric features to a final drug candidate:
| Feature | Chemical Nature | Pharmacological Role |
| 2-Isopropyl Group | Aliphatic/Hydrophobic | Steric Anchor: Fills hydrophobic pockets (e.g., S1/S2 pockets in proteases). Increases LogP and membrane permeability. Offers metabolic protection to the adjacent pyridine C2 position. |
| Pyridine Nitrogen | Heteroaromatic | H-Bond Acceptor: Forms water-mediated or direct H-bonds with backbone amides (e.g., Hinge region in kinases). pKa ~5.2 (tunable). |
| C5-Methylene Bridge | Rotational Vector: Provides a flexible trajectory for the attached payload, allowing induced fit without imposing rigid conformational penalties. |
Physicochemical Profile (Computed)
Data based on the free base form.
-
Molecular Weight: 214.09 g/mol
-
LogP (Octanol/Water): ~3.1 (High lipophilicity due to isopropyl/Br)
-
Topological Polar Surface Area (TPSA): 12.9
(Excellent for BBB penetration) -
Rotatable Bonds: 2 (Isopropyl rotation + Methylene rotation)
-
H-Bond Acceptors: 1 (Pyridine N)
Visualization: Pharmacophore Interaction Map
The following diagram illustrates how the fragment interacts within a theoretical binding pocket.
Figure 1: Pharmacophore interaction map showing binding vectors (yellow/blue) and synthetic reactivity (red/green).
Synthetic Utility & Reactivity Profiling
The "Warhead" Mechanism
The bromomethyl group at the C5 position is a potent alkylating agent. In drug synthesis, it acts as an electrophile reacting with nucleophiles (amines, thiols, alkoxides) via an
Critical Consideration: Unlike aryl bromides which require Palladium catalysis (Buchwald-Hartwig), the bromomethyl group reacts under basic conditions without transition metals. This allows for "late-stage functionalization" of complex cores.
Synthetic Workflow Diagram
The following flow details the generation of the scaffold and its subsequent coupling.
Figure 2: Synthetic pathway from precursor to final bioactive ligand via radical bromination and nucleophilic substitution.
Experimental Protocols
Safety Warning (Genotoxicity)
-
Hazard: Bromomethyl pyridines are alkylating agents and potential genotoxins (mutagenic).
-
Control: Handle exclusively in a fume hood. Double-glove (Nitrile).[1] Quench all glassware with 10% NaOH or ammonium hydroxide before removal from the hood.
Protocol: Synthesis of 5-(Bromomethyl)-2-isopropylpyridine
This protocol converts the commercially available 5-methyl precursor.
-
Reagents: 2-isopropyl-5-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq),
or Benzotrifluoride (Solvent). -
Setup: Flame-dried round-bottom flask with reflux condenser and nitrogen inlet.
-
Procedure:
-
Dissolve precursor in solvent (0.2 M).
-
Add NBS and AIBN.
-
Heat to reflux (76-80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
-
Endpoint: Disappearance of starting material.
-
-
Workup: Cool to
. Filter off succinimide precipitate.[1] Concentrate filtrate in vacuo. -
Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes). The product is unstable on silica; perform quickly.
Protocol: Coupling to Secondary Amine (General Procedure)
-
Reagents: Drug Core (Sec-Amine, 1.0 eq), 5-(Bromomethyl)-2-isopropylpyridine (1.1 eq),
(3.0 eq), DMF (anhydrous). -
Procedure:
-
Suspend Amine and Base in DMF. Stir for 15 min at RT.
-
Add Bromomethyl-pyridine dropwise (dissolved in minimal DMF).
-
Stir at RT for 12h (or heat to 60°C if sterically hindered).
-
-
Validation (NMR):
-
Look for the disappearance of the
-Br singlet (~4.4 ppm). -
Appearance of the
-N singlet (~3.5 - 3.8 ppm). -
Retention of the Isopropyl septet (~3.0 ppm) and doublet (~1.2 ppm).
-
Computational Modeling Workflow
When designing ligands using this moiety, follow this computational hierarchy to validate the "fit":
-
Conformational Analysis: The C5-methylene bond allows free rotation. Perform a dihedral scan to identify low-energy conformers before docking.
-
Docking Grid Generation: Center the grid on the target's hydrophobic sub-pocket.
-
Constraint Setup:
-
Mandatory: Define a pharmacophore constraint for the Pyridine Nitrogen to accept a hydrogen bond (if a donor exists in the pocket).
-
Optional: Define a hydrophobic sphere constraint for the Isopropyl group.
-
-
Scoring: Prioritize poses where the Isopropyl group is buried (Solvent Accessible Surface Area < 10%).
References
-
Scaffold Utility: Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors. IntechOpen. (2018). Link
-
Synthetic Methodology: Synthesis and application of a bromomethyl substituted scaffold. NIH/PubMed. (2013). Link
-
Safety Data: Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.[2] Fisher Scientific. Link
-
Property Data: PubChem Compound Summary for CID 69523 (2-Isopropylpyridine). National Center for Biotechnology Information. Link
-
General Reactivity: Functionalized Pyridines as Valuable Building Blocks. Life Chemicals.[3] (2021).[3] Link
Sources
Synthesis and Applications of 5-(Bromomethyl)-2-isopropylpyridine: A Comprehensive Technical Guide
Executive Summary & Chemical Context
In modern medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized pyridine derivatives serve as critical structural motifs. 5-(Bromomethyl)-2-isopropylpyridine (CAS: 442910-41-0)[1] is a highly sought-after electrophilic building block used to introduce the 6-isopropylpyridin-3-ylmethyl pharmacophore into complex molecules, such as T-type calcium channel antagonists and novel antiallergic agents[2][3].
Due to the inherent instability of the free base form—which is prone to rapid degradation via intermolecular self-alkylation—this intermediate is almost exclusively synthesized, isolated, and stored as its hydrobromide salt, 5-(Bromomethyl)-2-isopropylpyridine hydrobromide (CAS: 2060061-24-5)[4]. This whitepaper provides a rigorously grounded, step-by-step technical guide to the retrosynthetic logic, experimental workflows, and self-validating quality control measures required to synthesize this compound successfully.
Retrosynthetic Strategies & Mechanistic Pitfalls
When designing a synthetic route for 5-(Bromomethyl)-2-isopropylpyridine, chemists often initially consider the direct radical bromination (Wohl-Ziegler reaction) of commercially available 2-isopropyl-5-methylpyridine[5]. However, this approach presents severe chemoselectivity challenges.
The Chemoselectivity Problem
Radical bromination relies on the abstraction of a hydrogen atom to form a carbon-centered radical. The 5-methyl group possesses primary C-H bonds, whereas the 2-isopropyl group possesses a tertiary benzylic-like C-H bond. Because tertiary radicals are thermodynamically more stable than primary radicals, radical abstraction preferentially occurs at the isopropyl group[5]. Consequently, direct bromination yields 2-(1-bromo-1-methylethyl)-5-methylpyridine as the major byproduct, making this route unviable for high-purity API synthesis.
Figure 1: Chemoselectivity challenges in direct radical bromination workflows.
The Optimized Pathway
To bypass this regioselectivity issue, the synthesis must proceed via a pre-oxidized precursor. The industry-standard route begins with the reduction of methyl 6-isopropylnicotinate to (6-isopropylpyridin-3-yl)methanol [2][3], followed by controlled nucleophilic bromination and immediate salt formation.
Figure 2: Stepwise synthetic route to 5-(Bromomethyl)-2-isopropylpyridine hydrobromide.
Physicochemical Properties & Reagent Selection
Understanding the physical state and reactivity of each intermediate is crucial for safe handling and high-yield execution.
Table 1: Physicochemical Properties of Key Intermediates
| Compound | CAS Number | Molecular Weight | Physical State | Role in Synthesis |
| 2-Isopropylpyridine | 644-98-4[6] | 121.18 g/mol | Clear Liquid | Base scaffold reference |
| (6-Isopropylpyridin-3-yl)methanol | 107756-02-5[3] | 151.21 g/mol | Colorless Oil | Key Precursor |
| 5-(Bromomethyl)-2-isopropylpyridine | 442910-41-0[1] | 214.10 g/mol | Unstable Liquid | Reactive Intermediate |
| 5-(Bromomethyl)-2-isopropylpyridine HBr | 2060061-24-5[4] | 295.01 g/mol | Solid Powder | Stable Target API Building Block |
Table 2: Reagent Selection for Hydroxyl-to-Bromide Conversion
| Reagent System | Mechanism | Byproducts | E-E-A-T Causality / Suitability |
| PBr₃ in DCM | Direct nucleophilic substitution | H₃PO₃ | Preferred. Clean conversion, easy aqueous workup, scalable. |
| CBr₄ / PPh₃ (Appel) | Phosphonium intermediate | Ph₃PO, CHBr₃ | High yield, but Ph₃PO removal requires tedious chromatography. |
| HBr (48% aq) / H₂SO₄ | Protonation / Sₙ2 | H₂O | Harsh acidic conditions may lead to etherification byproducts. |
Detailed Experimental Protocols
The following protocols are synthesized from validated pharmaceutical patent workflows, specifically optimized for yield and safety[2].
Protocol A: Synthesis of (6-Isopropylpyridin-3-yl)methanol
-
Preparation : Charge a flame-dried, round-bottom flask with methyl 6-isopropylnicotinate (1.5 g, 8.37 mmol) and anhydrous Tetrahydrofuran (THF) (10 mL) under an inert nitrogen atmosphere.
-
Reduction : Cool the solution to 0 °C using an ice bath. Slowly add Lithium Aluminum Hydride (LiAlH₄) (0.95 g, 25.0 mmol) in small portions to safely manage the exothermic release of hydrogen gas. (Causality: Esters are generally resistant to milder hydrides like NaBH₄; the strong nucleophilic hydride from LiAlH₄ is strictly required).
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via LC/MS[2].
-
Quenching (Expert Optimization) : While standard literature often cites quenching with ice-water[2], this frequently results in intractable aluminum hydroxide emulsions. Self-Validating System : Utilize the Fieser Method. For every 1.0 g of LiAlH₄ used, sequentially add 1.0 mL H₂O, 1.0 mL 15% NaOH (aq), and 3.0 mL H₂O. This forces the aluminum salts to precipitate as a granular, easily filterable white solid.
-
Extraction & Isolation : Filter the salts, extract the aqueous layer with Ethyl Acetate (EtOAc), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield ~1.0 g of the product as a colorless oil.
Protocol B: Bromination and Stabilization (Salt Formation)
-
Bromination : Dissolve the (6-isopropylpyridin-3-yl)methanol (1.0 g, 6.6 mmol) in anhydrous Dichloromethane (DCM) (15 mL) and cool to 0 °C.
-
Reagent Addition : Add Phosphorus Tribromide (PBr₃) (0.7 mL, 7.3 mmol) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Workup : Carefully quench with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry, and concentrate. Do not apply excessive heat during concentration.
-
Stabilization (Critical Causality) : The resulting free base is a potent electrophile and will undergo the Menshutkin reaction (intermolecular Sₙ2 attack by the basic pyridine nitrogen of one molecule onto the bromomethyl carbon of another), forming a useless polymeric tar. Immediately dissolve the crude free base in dry diethyl ether and introduce Hydrogen Bromide (HBr) gas (or a stoichiometric equivalent of HBr in acetic acid). Protonating the pyridine nitrogen eliminates its nucleophilicity[4].
-
Isolation : Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford the stable 5-(Bromomethyl)-2-isopropylpyridine hydrobromide.
Self-Validating Quality Control (NMR Tracking)
To ensure the integrity of the synthesis without relying solely on mass spectrometry, researchers must track specific ¹H NMR shifts. The conversion from the alcohol to the bromide provides a self-validating diagnostic marker[2]:
-
Precursor Marker ((6-Isopropylpyridin-3-yl)methanol): Look for the hydroxymethyl protons appearing as a doublet at δ 4.48 ppm (J = 5.6 Hz, 2H) and the hydroxyl proton as a triplet at δ 5.24 ppm (J = 5.7 Hz, 1H) in DMSO-d₆.
-
Product Marker (5-(Bromomethyl)-2-isopropylpyridine): Upon successful bromination, the hydroxyl triplet at δ 5.24 ppm will completely disappear. The CH₂ protons will shift downfield (typically past δ 4.60 ppm) and resolve into a sharp singlet, confirming the successful substitution of the hydroxyl group with the heavier, more electronegative bromine atom.
References
1.[2] Title: WO2022216386A2 - T-type calcium channel antagonists and uses thereof Source: Google Patents URL:
2.[6] Title: 2-Isopropylpyridine | C8H11N | CID 69523 Source: PubChem - NIH URL:
3.[1] Title: CAS NO. 442910-41-0 | 5-(Bromomethyl)-2-isopropylpyridine Source: Arctom URL:
4.[4] Title: 2060061-24-5_CAS号:2060061-24-5 Source: ChemSrc URL:
5.[3] Title: (6-异丙基-3-吡啶基)甲醇| 107756-02-5 Source: MolAid URL:
6.[5] Title: 2-Isopropyl-5-methyl-pyridine | 6343-58-4 Source: Benchchem URL:
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. WO2022216386A2 - T-type calcium channel antagonists and uses thereof - Google Patents [patents.google.com]
- 3. (6-异丙基-3-吡啶基)甲醇 - CAS号 107756-02-5 - 摩熵化学 [molaid.com]
- 4. 2060061-24-5_CAS号:2060061-24-5_5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol - 化源网 [chemsrc.com]
- 5. 2-Isopropyl-5-methyl-pyridine | 6343-58-4 | Benchchem [benchchem.com]
- 6. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Physicochemical Profiling and Thermal Characterization of 5-(Bromomethyl)-2-isopropylpyridine Hydrobromide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 5-(Bromomethyl)-2-isopropylpyridine Hydrobromide (CAS: 1820703-91-0)
Executive Summary & Structural Causality
In advanced active pharmaceutical ingredient (API) synthesis, the precise installation of functionalized pyridine rings often relies on highly reactive electrophiles. 5-(Bromomethyl)-2-isopropylpyridine hydrobromide (CAS: 1820703-91-0) serves as a critical alkylating agent in these workflows[1].
The Causality of the Hydrobromide Salt: A fundamental challenge in handling free-base pyridyl methyl bromides is their intrinsic instability. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic bromomethyl group of another, leading to rapid auto-alkylation (quaternization) and the formation of intractable polymeric tars. By formulating this compound as a hydrobromide (HBr) salt , the pyridine nitrogen is protonated. This protonation neutralizes its nucleophilicity, effectively halting auto-alkylation and dramatically increasing the thermal stability, shelf-life, and handling safety of the intermediate[2].
Physicochemical Characteristics
Understanding the baseline physical properties of this compound is essential for reaction stoichiometry, storage, and downstream analytical verification. Because it is a specialized intermediate, mass spectrometry profiling is often used to verify its identity prior to synthesis.
Table 1: Core Physical Properties
Data aggregated from commercial chemical registries and structural predictions[1][3].
| Property | Value / Description |
| Chemical Name | 5-(Bromomethyl)-2-isopropylpyridine hydrobromide |
| CAS Number | 1820703-91-0 |
| Molecular Formula | C₉H₁₃Br₂N (Base: C₉H₁₂BrN) |
| Molecular Weight | 295.01 g/mol |
| Monoisotopic Mass (Base) | 213.0153 Da |
| Physical State | Solid (Crystalline Powder) |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8 °C, protected from light |
Table 2: Predicted Mass Spectrometry Adducts (Base Compound)
Collision Cross Section (CCS) values calculated using CCSbase for ion mobility-mass spectrometry (IM-MS) workflows[3].
| Adduct Species | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 214.02258 | 138.1 |
| [M+Na]⁺ | 236.00452 | 149.5 |
| [M-H]⁻ | 212.00802 | 143.2 |
| [M+NH₄]⁺ | 231.04912 | 159.5 |
Thermal Dynamics: The Significance of the Melting Point
For hydrobromide salts of halogenated pyridines, the melting point (MP) is not merely a physical constant; it is a critical diagnostic tool for crystal lattice integrity and purity.
While the exact batch-specific melting point for CAS 1820703-91-0 requires empirical determination via a Certificate of Analysis (COA)[2], compounds of this class typically exhibit melting points in the 140 °C – 170 °C range , often accompanied by decomposition (release of HBr gas).
Mechanistic Insight: Impurities such as residual moisture or unreacted starting materials disrupt the uniform crystalline lattice of the salt. This disruption lowers the energy required to break the lattice, resulting in a melting point depression (a colligative property) and a broadened melting range (>2 °C variance). Therefore, a sharp melting point is the primary self-validating indicator that the HBr salt has not degraded into free-base oligomers.
Experimental Protocol: Rigorous Melting Point Determination
To establish a self-validating system for thermal characterization, visual capillary methods must be orthogonally validated using Differential Scanning Calorimetry (DSC).
Phase 1: Sample Preparation (Desiccation)
-
Action: Place 50 mg of the HBr salt in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 12 hours.
-
Causality: Residual water acts as a plasticizer, artificially depressing the melting point. Complete desiccation ensures the thermal energy applied during testing breaks only the ionic bonds of the salt, not hydrogen bonds from solvent impurities.
Phase 2: Capillary Loading
-
Action: Introduce the dried powder into a glass capillary tube. Drop the tube through a 1-meter glass guide tube onto a hard surface 5–10 times.
-
Causality: This tapping ensures a tightly packed sample (2–3 mm in height). Loose packing creates air pockets, which act as thermal insulators and cause uneven heat distribution, leading to a falsely broadened melting range.
Phase 3: Optoelectronic Determination
-
Action: Insert the capillary into a calibrated melting point apparatus. Ramp the temperature rapidly to 130 °C, then reduce the ramp rate to 1 °C/min .
-
Causality: A slow ramp rate near the expected melting phase ensures thermal equilibrium between the heating block and the sample. A fast ramp causes thermal lag, where the block temperature reads higher than the actual sample temperature, yielding artificially high results.
Phase 4: Orthogonal Validation via DSC
-
Action: Load 3–5 mg of the sample into an aluminum crucible. Run a DSC scan from 25 °C to 200 °C at 10 °C/min under nitrogen purge.
-
Causality: Because hydrobromide salts often decompose upon melting (causing bubbling in a capillary that mimics melting), DSC provides a definitive endothermic peak for the phase transition, clearly distinguishing true melting from exothermic decomposition events.
Mechanistic Workflow: Application in API Synthesis
Once the physical integrity of 5-(Bromomethyl)-2-isopropylpyridine HBr is validated, it is deployed in Sₙ2 alkylation reactions. The workflow requires in situ neutralization of the HBr salt to generate the reactive free base immediately prior to nucleophilic attack.
Fig 1: SN2 alkylation workflow using 5-(Bromomethyl)-2-isopropylpyridine HBr.
References
-
PubChemLite (Université du Luxembourg) . 1820703-91-0 (C9H12BrN) - Structural Information and Predicted Mass Spectrometry Profile. Retrieved March 8, 2026. [Link]
-
Accela ChemBio Inc . Product Information: 5-(bromomethyl)-2-(propan-2-yl)pyridine hydrobromide. Retrieved March 8, 2026. [Link]
Sources
- 1. 1820703-91-0|5-(Bromomethyl)-2-isopropylpyridine hydrobromide|BLD Pharm [bldpharm.com]
- 2. 1488107-15-8,4-cyclopropyl-1,1,1-trifluorobutan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. PubChemLite - 1820703-91-0 (C9H12BrN) [pubchemlite.lcsb.uni.lu]
Safety data sheet (SDS) analysis for bromomethyl pyridine hydrobromides
The following technical guide provides an in-depth analysis of the safety, handling, and hazard mechanisms associated with bromomethyl pyridine hydrobromides. It is structured to serve as an authoritative reference for research and development professionals.
Guidance for Safe Handling, Storage, and Emergency Response in Drug Development
Executive Summary
Bromomethyl pyridine hydrobromides (2-, 3-, and 4-isomers) are high-value synthetic intermediates used extensively in medicinal chemistry to introduce pyridyl-methyl motifs. However, their utility is counterbalanced by a severe "dual-hazard" profile: they act simultaneously as potent alkylating agents and corrosive acids (due to the hydrobromide salt).
This guide moves beyond the standard Safety Data Sheet (SDS) to explain the mechanistic basis of these hazards. It provides a self-validating framework for handling these compounds, ensuring that researchers protect not only themselves but also the integrity of their experimental data.
Chemical Identity & Comparative Properties
While the position of the nitrogen varies, the core hazard profile remains consistent across the isomers due to the conserved bromomethyl "warhead."
Table 1: Comparative Identity of Key Isomers
| Compound Name | CAS Number | Structure Note | Physical State | Storage |
| 2-(Bromomethyl)pyridine HBr | 31106-82-8 | N adjacent to alkyl group | White/Off-white Solid | 2–8°C, Desiccated |
| 3-(Bromomethyl)pyridine HBr | 4916-55-6 | Meta-substitution | White/Off-white Solid | 2–8°C, Desiccated |
| 4-(Bromomethyl)pyridine HBr | 73870-24-3 | Para-substitution | White/Off-white Solid | 2–8°C, Desiccated |
Mechanistic Hazard Assessment (The "Why")
To safely handle these compounds, one must understand the causality of their toxicity. The hazard is not merely "corrosive"; it is a function of electrophilic attack on biological macromolecules.
The Alkylating "Warhead"
The bromomethyl group (
-
Mechanism: It alkylates DNA bases (guanine/adenine) and protein residues (cysteine/lysine).
-
Consequence: This leads to Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) .[1][2][3][4] The damage is insidious; unlike simple acid burns, alkylation injuries can progress even after surface neutralization.
The Hydrobromide Salt
These compounds are salts of a strong acid (HBr) and a weak base (pyridine).
-
Hydrolysis Risk: Upon contact with moisture (air or tissue), the salt can dissociate or hydrolyze, releasing free Hydrobromic Acid (HBr).
-
Synergy: The acid denatures the skin's protective keratin layer, facilitating deeper penetration of the alkylating agent.
Reactivity Visualization
The following diagram illustrates the dual reactivity pathways that necessitate strict moisture control and PPE.
Figure 1: Reaction pathways showing hydrolysis (acid generation) and direct alkylation of biological targets.
Critical SDS Analysis & GHS Decoding
Most SDSs for these compounds are generic. Here is the expert interpretation of key sections:
-
Section 2 (Hazards):
-
Skin Corr.[1][2][3][4][5][6][7] 1B: Exposure for >3 minutes but <1 hour causes irreversible damage. Action: Immediate washing is critical; "wait and see" results in scarring.
-
STOT SE 3 (Respiratory): These solids sublime slightly or form dust. The dust is a lachrymator (tear gas effect) due to TRPA1 channel activation in the lungs/eyes.
-
-
Section 7 (Handling):
-
"Hygroscopic": The HBr salt attracts water. Wet compound becomes sticky, acidic, and degrades the active alkyl bromide. Protocol: Always warm to room temperature before opening the bottle to prevent condensation.
-
-
Section 10 (Stability):
-
Incompatibilities: Strong oxidizers (N-oxide formation), Bases (free-basing leads to polymerization or self-alkylation), and Alcohols (solvolysis).
-
Operational Safety Protocol
This workflow is designed to be self-validating : each step includes a check to ensure safety before proceeding.
Engineering Controls
-
Primary: Certified Chemical Fume Hood (Face velocity > 100 fpm).
-
Secondary: Balance enclosure or static-free powder funnel to prevent dust generation.
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical Splash Goggles (Safety glasses are insufficient for corrosive dusts).
-
Hands: Double gloving is mandatory.
-
Inner: Nitrile (inspection layer).
-
Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: Alkyl halides can permeate thin nitrile. Change outer gloves immediately upon contamination.
-
-
Body: Lab coat (buttoned) + Chemical resistant apron if handling >5g.
Safe Handling Workflow
Figure 2: Operational workflow emphasizing moisture control and waste quenching.
Emergency Response & Decontamination
First Aid (The "No Neutralization" Rule)
-
Skin Contact:
-
Do NOT apply vinegar, bicarbonate, or neutralizing agents to the skin. The exothermic reaction can worsen the burn.
-
Protocol: Flush with tepid water for 15 minutes . Remove contaminated clothing under the shower.[8]
-
-
Eye Contact:
-
Ingestion:
Spill Cleanup & Waste Neutralization
Unlike the SDS "sweep up" instruction, a chemical quench is safer for downstream waste handlers.
-
Contain: Cover spill with a dry absorbent pad.
-
Quench (Chemical Deactivation):
-
Disposal: Label as "Deactivated Corrosive/Toxic Debris."
References
-
PubChem. (n.d.). Compound Summary: 2-(Bromomethyl)pyridine hydrobromide.[3][5][12] National Library of Medicine. Retrieved from [Link]
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
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- 3. fishersci.com [fishersci.com]
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- 5. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. 4-(Bromomethyl)pyridine hydrobromide - Safety Data Sheet [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
Methodological & Application
Application Note: Scalable Synthesis of 5-(Bromomethyl)-2-isopropylpyridine Hydrobromide
Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Executive Summary and Pharmaceutical Relevance
5-(Bromomethyl)-2-isopropylpyridine hydrobromide (CAS: 2060061-24-5) [3] is a highly valuable electrophilic building block in medicinal chemistry. It is predominantly utilized in the alkylation of complex pharmacophores, serving as a critical intermediate in the synthesis of next-generation heterocyclic GLP-1 receptor agonists for Type 2 Diabetes Mellitus [4] and novel pyridinylacetamide derivatives acting as voltage-gated sodium channel activators for refractory epilepsy [5].
Because the free base of 5-(bromomethyl)-2-isopropylpyridine is prone to auto-quaternization and degradation, isolating it as the hydrobromide salt ensures long-term bench stability, precise stoichiometric handling, and high purity. This application note details a high-yielding, two-step synthetic protocol optimized for both chemoselectivity and operational scalability.
Strategic Route Selection & Mechanistic Causality
As a Senior Application Scientist, I frequently observe synthesis failures stemming from poor route selection. When targeting bromomethyl pyridines, chemists often default to the Wohl-Ziegler radical bromination of the corresponding methylpyridine. However, for this specific target, that approach is fundamentally flawed.
The Regioselectivity Pitfall (Why we avoid radical bromination)
Attempting a direct radical bromination (using NBS/AIBN) on 2-isopropyl-5-methylpyridine (CAS: 6343-58-4) [6] leads to catastrophic regioselectivity issues. The isopropyl group contains a tertiary, benzylic-like C-H bond that is significantly weaker and more reactive toward halogen radicals than the primary C-H bonds of the 5-methyl group. This results in competitive or preferential bromination at the isopropyl methine position, yielding intractable mixtures.
The Chemoselective Solution (Reduction-Substitution)
To guarantee absolute regiocontrol, this protocol utilizes a "bottom-up" functional group transformation:
-
Electrophilic Hydride Reduction: We begin with commercially available 6-isopropylnicotinic acid (CAS: 84589-38-8) [1]. Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). BH₃ acts via an electrophilic mechanism, coordinating tightly to the carboxylic acid oxygen, which drives the reduction to the primary alcohol without risking over-reduction or nucleophilic attack on the electron-deficient pyridine ring.
-
Acid-Mediated Nucleophilic Substitution: The resulting (6-isopropylpyridin-3-yl)methanol (CAS: 107756-02-5)[2] is subjected to refluxing 48% aqueous Hydrobromic acid (HBr).
-
Causality of the Acidic Medium: The strong acid instantly protonates the pyridine nitrogen. This serves two critical functions: it prevents the basic nitrogen from acting as a competing nucleophile (which would cause intermolecular etherification), and it further withdraws electron density from the ring, stabilizing the molecule against oxidative degradation during heating. The primary hydroxyl is protonated and displaced by bromide via an Sₙ2 mechanism, directly yielding the self-purifying hydrobromide salt upon concentration.
-
Synthetic Workflow
Figure 1: Two-step chemoselective synthesis of 5-(Bromomethyl)-2-isopropylpyridine HBr.
Experimental Protocols
Note: All procedures must be conducted in a well-ventilated fume hood. Borane evolves highly flammable hydrogen gas upon quenching. 48% HBr is highly corrosive.
Phase 1: Synthesis of (6-Isopropylpyridin-3-yl)methanol
Reagents:
-
6-Isopropylnicotinic acid: 10.0 g (60.5 mmol, 1.0 eq)
-
Borane-THF complex (1.0 M in THF): 151 mL (151.0 mmol, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF): 100 mL
-
Methanol (for quench): 30 mL
Step-by-Step Methodology:
-
System Preparation: Purge a 500 mL 3-neck round-bottom flask with inert gas (N₂ or Argon). Equip with a magnetic stir bar, reflux condenser, and addition funnel.
-
Dissolution: Suspend 6-isopropylnicotinic acid (10.0 g) in 100 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Transfer the 1.0 M BH₃·THF solution (151 mL) to the addition funnel. Add dropwise over 45 minutes to maintain the internal temperature below 5 °C. Observation: Vigorous gas evolution (H₂) will occur initially.
-
Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 65 °C) for 12 hours.
-
In-Process Control (IPC): Monitor by LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material peak (m/z 166.1) should be completely consumed.
-
Quenching & Workup: Cool the flask to 0 °C. Cautiously add Methanol (30 mL) dropwise to quench residual borane. Stir for 30 minutes until gas evolution ceases. Concentrate the mixture in vacuo.
-
Extraction: Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 50 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (6-isopropylpyridin-3-yl)methanol as a pale yellow oil [2].
Phase 2: Synthesis of 5-(Bromomethyl)-2-isopropylpyridine Hydrobromide
Reagents:
-
(6-Isopropylpyridin-3-yl)methanol (Intermediate): 7.7 g (50.9 mmol, 1.0 eq)
-
Hydrobromic acid (48% aqueous): 50 mL (excess)
-
Toluene: 150 mL (for azeotropic drying)
-
Diethyl ether or Acetone: 50 mL (for trituration)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the crude (6-isopropylpyridin-3-yl)methanol (7.7 g) in 50 mL of 48% aqueous HBr.
-
Substitution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (internal temperature approx. 110 °C) in an oil bath for 8 hours.
-
Expert Insight: The mixture will turn into a homogeneous, amber-colored solution as the hydrobromide salt forms and dissolves in the aqueous medium.
-
-
IPC: Dilute a 10 µL aliquot in 1 mL water, neutralize with NaHCO₃, and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the alcohol (m/z 152.1) and the appearance of the brominated free base (m/z 214.0/216.0, characteristic 1:1 bromine isotopic pattern).
-
Concentration: Cool the reaction to room temperature. Remove the bulk of the aqueous HBr by distillation under reduced pressure (rotary evaporator equipped with a PTFE pump and appropriate acid traps) at 60 °C.
-
Azeotropic Dehydration: To remove residual water, add Toluene (50 mL) to the oily residue and evaporate to dryness. Repeat this azeotropic distillation two more times (2 × 50 mL Toluene). This step is critical; residual water will prevent the salt from crystallizing.
-
Trituration & Filtration: Add cold Diethyl ether (or Acetone) (50 mL) to the resulting crude solid. Vigorously stir to triturate the solid, breaking up any chunks. Filter the suspension through a sintered glass funnel.
-
Drying: Wash the filter cake with an additional 20 mL of cold ether. Dry the solid in a vacuum oven at 40 °C for 4 hours to yield the pure 5-(bromomethyl)-2-isopropylpyridine hydrobromide [3].
Quantitative Data & Analytical Characterization
A self-validating protocol requires strict analytical benchmarks. The table below summarizes the expected quantitative metrics and characterization data for both steps of this workflow.
| Analytical Parameter | Phase 1: (6-Isopropylpyridin-3-yl)methanol | Phase 2: 5-(Bromomethyl)-2-isopropylpyridine HBr |
| Typical Yield | 85 – 88% (approx. 7.7 g) | 90 – 94% (approx. 13.5 g) |
| Purity (HPLC-UV) | > 97.0% (Area %) | > 99.0% (Area %) |
| Physical Appearance | Pale yellow viscous oil | Off-white to white crystalline solid |
| Mass Spectrometry | ESI+: m/z 152.1 [M+H]⁺ | ESI+: m/z 214.0, 216.0 [M+H]⁺ (Free base) |
| ¹H NMR (400 MHz) | (CDCl₃) δ 8.45 (d, 1H), 7.65 (dd, 1H), 7.15 (d, 1H), 4.68 (s, 2H), 3.05 (m, 1H), 1.28 (d, 6H) | (DMSO-d₆) δ 8.75 (d, 1H), 8.10 (dd, 1H), 7.60 (d, 1H), 4.80 (s, 2H), 3.20 (m, 1H), 1.30 (d, 6H) |
| Storage Conditions | 2–8 °C, under inert gas | Room temperature, desiccated |
References
-
MolAid. "(6-异丙基-3-吡啶基)甲醇| 107756-02-5 - 摩熵化学MolAid". Available at:[Link]
-
ChemSrc. "2060061-24-5_CAS号:2060061-24-5_5-Methyl-3-[(3-propyl-1,2,4 ...". Available at:[Link]
- Google Patents. "WO2022078380A1 - Heterocyclic glp-1 agonists".
- Google Patents. "WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators".
Procedure for coupling 5-(Bromomethyl)-2-isopropylpyridine with amines
Application Note: High-Efficiency N-Alkylation Protocols for Coupling 5-(Bromomethyl)-2-isopropylpyridine with Amines
Introduction & Mechanistic Rationale
The 2-isopropyl-5-picolyl moiety is a highly privileged pharmacophore in drug development, frequently incorporated to enhance aqueous solubility, metabolic stability, and target binding affinity. The most direct method for installing this group is the N-alkylation of primary or secondary amines using 5-(bromomethyl)-2-isopropylpyridine.
However, picolyl halides present unique synthetic challenges driven by their structural electronics:
-
Instability of the Free Base: Because the benzylic-type transition state is highly resonance-stabilized by the pyridine ring, picolyl bromides are exceptionally reactive electrophiles in
pathways. As a free base, 5-(bromomethyl)-2-isopropylpyridine undergoes rapid intermolecular self-alkylation (polymerization). Thus, it is commercially supplied and must be handled as a hydrobromide salt (CAS: 2060061-24-5)[1]. -
The "Runaway Train" of Over-Alkylation: Alkylation of a primary amine yields a secondary amine. Due to the electron-donating effect of the newly attached alkyl group, this secondary amine is often more nucleophilic than the starting material[2]. This cascade rapidly leads to a complex mixture of primary, secondary, tertiary, and quaternary ammonium species[2].
This application note provides field-validated, self-consistent protocols to selectively synthesize either secondary or tertiary amines. By manipulating stoichiometry, base selection (e.g., leveraging the "Cesium Effect" for mono-alkylation)[3], and temperature control, researchers can bypass the need for tedious protecting-group chemistry[4].
Strategic Decision Tree
Workflow for the N-alkylation of amines with 5-(Bromomethyl)-2-isopropylpyridine hydrobromide.
Experimental Protocols
Crucial Stoichiometric Note: Because the alkylating agent is a hydrobromide salt, one full equivalent of base is consumed immediately just to liberate the reactive picolyl bromide free base. All protocols below mathematically account for this by requiring at least 2.5 equivalents of base.
Protocol A: Selective Mono-Alkylation of Primary Amines (Synthesis of Secondary Amines)
Objective: Synthesize a secondary amine while suppressing the formation of tertiary amine byproducts.
Causality: The use of Cesium Carbonate (
Reagents:
-
Primary Amine: 1.0 mmol (1.0 eq)
-
5-(Bromomethyl)-2-isopropylpyridine hydrobromide: 0.9 mmol (0.9 eq) — Limiting reagent to prevent over-alkylation.
-
Cesium Carbonate (
): 2.5 mmol (2.5 eq) -
Anhydrous Acetonitrile (MeCN): 5.0 mL
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend
(2.5 eq) in anhydrous MeCN (3.0 mL) under an inert atmosphere ( or Argon). -
Amine Addition: Add the primary amine (1.0 eq) to the suspension and stir at room temperature for 10 minutes.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 5-(Bromomethyl)-2-isopropylpyridine hydrobromide (0.9 eq) in 2.0 mL of MeCN and add it dropwise over 15–20 minutes[4].
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS or TLC until the alkyl bromide is fully consumed (typically 2–4 hours)[4].
-
Work-up: Quench the reaction with saturated aqueous
(10 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Protocol B: Alkylation of Secondary Amines (Synthesis of Tertiary Amines)
Objective: Fully alkylate a secondary amine to yield a tertiary amine.
Causality: Over-alkylation of a tertiary amine to a quaternary ammonium salt is sterically unfavorable. Therefore, a standard base like
Reagents:
-
Secondary Amine: 1.0 mmol (1.0 eq)
-
5-(Bromomethyl)-2-isopropylpyridine hydrobromide: 1.1 mmol (1.1 eq)
-
Potassium Carbonate (
): 3.0 mmol (3.0 eq) -
Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL
Step-by-Step Procedure:
-
Preparation: Suspend
(3.0 eq) and the secondary amine (1.0 eq) in anhydrous DMF (3.0 mL) at room temperature. -
Electrophile Addition: Add 5-(Bromomethyl)-2-isopropylpyridine hydrobromide (1.1 eq) in one portion.
-
Heating: Heat the reaction mixture to 50–60 °C. The polar aprotic nature of DMF accelerates the reaction[4].
-
Monitoring: Stir for 4–12 hours, monitoring by LC-MS until the secondary amine is consumed.
-
Work-up: Cool to room temperature. Dilute with water (20 mL) to dissolve inorganic salts and partition with Ethyl Acetate (
mL). Self-Validating Step: To remove residual DMF, wash the combined organic layers with a 5% aqueous solution ( mL). Dry over and concentrate.
Optimization & Quantitative Data Summary
The following table summarizes the causal relationship between base/solvent selection and the selectivity of mono-alkylation versus di-alkylation when reacting an unhindered primary amine with a picolyl bromide.
| Entry | Base (Equivalents) | Solvent | Temperature | Conversion (%) | Mono:Di Alkylation Ratio |
| 1 | DCM | RT | >95 | 45 : 55 | |
| 2 | DMF | RT | >95 | 60 : 40 | |
| 3 | MeCN | 0 °C | 85 | 75 : 25 | |
| 4 | MeCN | 0 °C | >95 | 92 : 8 |
Data Interpretation: Entry 4 demonstrates that the combination of
Analytical & Troubleshooting Guide
-
Chromatography Streaking: Picolylamines are highly basic and possess multiple nitrogen coordination sites, causing severe streaking on standard silica gel. Solution: Pre-treat the silica column with 1–2% Triethylamine (
) or use a mobile phase gradient of Dichloromethane/Methanol containing 1% aqueous to ensure sharp bands and high recovery. -
Mass Spectrometry Validation: The product will exhibit a strong
ion in ESI-MS. The starting hydrobromide salt will show the free base mass (m/z 214.0 / 216.0 for the two bromine isotopes) if unreacted. -
Missing Mass Balance (Quaternary Salt Formation): If synthesizing a tertiary amine and the isolated yield is unexpectedly low, check the aqueous layer. Quaternary ammonium salts (the product of extreme over-alkylation) are highly water-soluble and will not extract into Ethyl Acetate.
References
- Master Organic Chemistry - Alkylation of Amines (Sucks!). Explains the "Runaway Train" mechanism of amine alkylation and nucleophilicity trends.
- ChemSrc - CAS 2060061-24-5: 5-(Bromomethyl)-2-isopropylpyridine hydrobromide. Chemical properties and handling of the hydrobromide salt.
- BenchChem - Experimental procedure for N-alkylation of primary amines.
- Google Patents (US6423871B1) - Efficient synthesis of secondary amines by selective alkylation of primary amines. Details the "Cesium Effect" for suppressing over-alkylation.
Sources
- 1. 2060061-24-5_CAS号:2060061-24-5_5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol - 化源网 [chemsrc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Enzyme Inhibitors Utilizing 5-(Bromomethyl)-2-isopropylpyridine
[1][2]
Executive Summary
The pyridine ring is a cornerstone of medicinal chemistry, present in over 14% of all FDA-approved drugs. Specifically, the 2-isopropylpyridine moiety serves as a critical "hydrophobic anchor."[2][3] It is frequently employed to occupy the hydrophobic selectivity pocket (e.g., the specificity pocket of kinases or the S1' subsite of proteases) while the pyridine nitrogen provides an essential hydrogen bond acceptor.[2]
This guide details the synthesis, handling, and application of 5-(Bromomethyl)-2-isopropylpyridine (Intermediate 3 ).[1][2] Unlike the direct radical bromination of 2-isopropyl-5-methylpyridine—which suffers from poor regioselectivity due to the competing tertiary benzylic position—this protocol utilizes a reductive pathway from the ester to ensure isomeric purity.
Key Applications
-
Kinase Inhibitors: Targeting c-Met, ALK, and ROS1 (mimicking the lipophilic interactions of crizotinib-like scaffolds).[2]
-
Protease Inhibitors: Introduction of P1/P1' ligands in renin or HIV protease inhibitors.[2][3]
-
Fragment-Based Drug Discovery (FBDD): As a "warhead" for covalent tethering or rapid library expansion.[1][2][3]
Chemical Pathway & Rationale[1][2][3][4][5][6][7][8][9]
The synthesis is designed to avoid the formation of the tertiary bromide byproduct, which is difficult to separate and prone to elimination.
Synthetic Workflow Diagram
Caption: Optimized synthetic pathway avoiding tertiary benzylic bromination. The Appel reaction ensures high conversion of the alcohol to the bromide under mild conditions.
Detailed Experimental Protocols
Step 1: Synthesis of 5-(Hydroxymethyl)-2-isopropylpyridine
Rationale: Direct reduction of the ester provides the primary alcohol without touching the pyridine ring or the isopropyl group.[3]
Reagents:
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (10 mL/g of substrate).[2][3]
-
Addition: Cool the solution to 0°C. Carefully add LiAlH₄ pellets/powder portion-wise. Caution: Exothermic.[1][2]
-
Reaction: Add Methyl 6-isopropylnicotinate dropwise as a solution in THF. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Cool to 0°C. Perform the Fieser quench: Add water (1x volume of LiAlH4 mass), then 15% NaOH (1x), then water (3x).
-
Workup: Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Step 2: Conversion to 5-(Bromomethyl)-2-isopropylpyridine
Rationale: Using PBr₃ or Appel conditions (CBr₄/PPh₃) avoids strong acids (HBr) that might cause side reactions or salt formation issues during workup.[2][3]
Reagents:
Protocol (PBr₃ Method):
-
Setup: Dissolve the alcohol in anhydrous DCM (10 mL/g) in a dry RBF under Argon. Cool to 0°C.[1][2][3]
-
Bromination: Add PBr₃ dropwise over 10 minutes. The solution may turn slightly yellow.[2][3]
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC (the bromide is less polar than the alcohol).[2][3]
-
Quench: Pour the mixture carefully into ice-cold saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.[1][2][3][4] Dry over MgSO₄.[1][2][3][4][5]
-
Isolation: Concentrate in vacuo at low temperature (<30°C) .
Step 3: Coupling to Scaffold (General N-Alkylation)
Rationale: This step attaches the "anchor" to the pharmacophore (e.g., a piperazine, morpholine, or amine-substituted heterocycle).[2]
Protocol:
-
Dissolve the amine scaffold (1.0 eq) in DMF or Acetonitrile.[2][3]
-
Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (for lower reactivity amines).[2][3]
-
Add 5-(Bromomethyl)-2-isopropylpyridine (1.1 eq) dropwise at RT.
-
Stir at RT (or 50°C if sluggish) for 4-12 hours.
-
Purification: Dilute with water, extract with EtOAc. Purify via Flash Chromatography (Silica, MeOH/DCM gradient).
Quantitative Data & Stability Profile
Table 1: Physicochemical Properties & Stability
| Property | Data | Notes |
| Molecular Weight | 214.10 g/mol | |
| Appearance | Yellowish Oil / Low-melting solid | Lachrymator (Tear gas effect).[1][2] Handle in hood. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Reacts slowly with MeOH (solvolysis).[2][3] |
| Stability (Free Base) | < 24 hours at RT | Rapidly hydrolyzes in moist air.[1][2][3] Store at -20°C. |
| Stability (HBr Salt) | > 6 months at 4°C | Hygroscopic but chemically stable.[1][2][3] |
| Reactivity | High (Electrophile) | Reacts with amines, thiols, phenols within minutes.[2][3] |
Biological Context: Targeting the c-Met Pathway[1]
The 2-isopropylpyridine moiety is often designed to mimic the interactions of the 2,6-dichlorophenyl or similar lipophilic groups in Type I/II kinase inhibitors, fitting into the hydrophobic back-pocket near the gatekeeper residue.
Pathway Diagram (c-Met Signaling)
Caption: Mechanism of Action. The synthesized inhibitor competes with ATP at the c-Met active site, blocking downstream PI3K/AKT and RAS/MAPK signaling cascades.
References
-
BenchChem. (2025).[1][2][3][4] Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide. Retrieved from [2][3]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2][3] Compound Summary: 5-(Bromomethyl)-2-isopropylpyridine.[2] Retrieved from [2][3]
-
MDPI. (2017).[1][2][3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from [2][3]
-
ChemicalBook. (2022).[1][2][3] Safety Data Sheet: 4-bromo-3-(bromomethyl)pyridine. Retrieved from
-
eLife Sciences. (2021).[1][2][3][6] Small-Molecule Inhibitors: Disrupting enzyme fluidity (BTK Kinase Studies). Retrieved from [2][3]
Disclaimer: This protocol involves hazardous chemicals (lachrymators, corrosives).[2][3] All procedures must be performed in a functioning fume hood with appropriate PPE.
Sources
- 1. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-hydroxymethylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
Reaction conditions for functionalizing 2-isopropylpyridine derivatives
Application Note: Precision Functionalization of 2-Isopropylpyridine Scaffolds
Executive Summary
The 2-isopropylpyridine motif is a privileged pharmacophore in medicinal chemistry, offering a balance of basicity, lipophilicity, and steric bulk. However, its metabolic susceptibility at the tertiary benzylic position (benzylic C–H) and the challenge of regioselective ring functionalization present hurdles in lead optimization.
This Application Note provides three validated protocols for the distinct functionalization of 2-isopropylpyridine derivatives:
-
Site-Selective Benzylic Fluorination: For metabolic blocking (blocking the CYP450 hotspot).
-
Boekelheide Rearrangement: For converting the isopropyl group into a tertiary alcohol (metabolite synthesis).
-
C4-Selective Minisci Alkylation: For late-stage diversification of the pyridine core.
Strategic Decision Map
Before selecting a protocol, refer to the following decision tree to match the synthetic method with your structural objective.
Figure 1: Strategic workflow for selecting functionalization methodologies based on medicinal chemistry goals.
Protocol A: Benzylic C–H Fluorination (Metabolic Blocking)
Objective: Replace the tertiary benzylic hydrogen with fluorine to increase metabolic stability without significantly altering steric profile.
Mechanism: This protocol utilizes Tetrabutylammonium decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst. Upon excitation by near-UV/blue light, the decatungstate anion abstracts the electron-rich benzylic hydrogen. The resulting tertiary radical traps a fluorine atom from N-Fluorobenzenesulfonimide (NFSI) .
Reagents & Equipment:
-
Substrate: 2-Isopropylpyridine derivative (1.0 equiv)
-
Catalyst: TBADT (2 mol%)[1]
-
Fluorine Source: NFSI (1.5 equiv)
-
Solvent: Acetonitrile/Water (9:1 v/v)
-
Light Source: 365 nm LED or 390 nm Kessil Lamp
Step-by-Step Protocol:
-
Setup: In a borosilicate glass vial equipped with a stir bar, dissolve the 2-isopropylpyridine substrate (0.5 mmol) in acetonitrile (4.5 mL) and water (0.5 mL).
-
Reagent Addition: Add TBADT (33 mg, 0.01 mmol) and NFSI (236 mg, 0.75 mmol).
-
Deoxygenation: Sparge the solution with Argon for 10 minutes. Critical: Oxygen quenches the excited state of the decatungstate.
-
Irradiation: Seal the vial and irradiate with 365 nm light under vigorous stirring for 16–24 hours. Maintain temperature <35°C using a fan if necessary.
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL) to remove benzenesulfonimide byproducts. Dry organic layer over Na2SO4.
-
Purification: Concentrate and purify via silica gel chromatography (typically 0-30% EtOAc/Hexanes).
Data Summary:
| Parameter | Value | Note |
|---|---|---|
| Yield | 55–75% | Steric bulk of isopropyl slightly lowers yield vs. ethyl. |
| Selectivity | >20:1 | Benzylic > Ring fluorination. |
| Key Byproduct | Benzylic Alcohol | Minimized by using dry MeCN if hydrolysis is observed. |
Protocol B: Boekelheide Rearrangement (Side-Chain Hydroxylation)
Objective: Convert the isopropyl group into a 2-(2-hydroxypropan-2-yl)pyridine (tertiary alcohol). This is the "gold standard" method for synthesizing authentic metabolites.
Mechanism: The reaction proceeds via N-oxidation, followed by acylation with Trifluoroacetic Anhydride (TFAA). This triggers a [3,3]-sigmatropic rearrangement to the benzylic position, forming a trifluoroacetate ester which is subsequently hydrolyzed.
Figure 2: Mechanistic cascade of the Boekelheide Rearrangement.
Step-by-Step Protocol:
Phase 1: N-Oxide Formation
-
Dissolve 2-isopropylpyridine (1.0 equiv) in DCM (0.1 M).
-
Add mCPBA (1.2 equiv) portion-wise at 0°C. Warm to RT and stir for 4 hours.
-
Wash with 1M NaOH to remove m-chlorobenzoic acid. Dry and concentrate to obtain the N-oxide (usually a white solid/oil).
Phase 2: Rearrangement & Hydrolysis
-
Acylation: Dissolve the N-oxide (1.0 equiv) in dry DCM (0.2 M). Cool to 0°C.
-
Addition: Dropwise add Trifluoroacetic Anhydride (TFAA, 1.5 equiv). Caution: Exothermic.
-
Rearrangement: Allow to warm to RT. Stir for 12 hours. The solution will turn dark.
-
Note: For stubborn substrates, heating to 40°C may be required, but TFAA is volatile (bp 40°C), so use a sealed tube.
-
-
Hydrolysis: Evaporate volatiles. Redissolve the residue in MeOH (5 mL) and add K2CO3 (2.0 equiv). Stir for 2 hours.
-
Isolation: Aqueous workup (EtOAc/H2O). The product is the tertiary alcohol.
Protocol C: C4-Selective Photoredox Minisci Alkylation
Objective: Functionalize the pyridine ring while leaving the isopropyl group intact.
Challenge: The isopropyl group at C2 creates steric hindrance. Standard thermal Minisci reactions (Ag/Persulfate) are often too harsh and lack selectivity. Solution: A modern, proton-coupled photoredox approach allows for mild alkylation, predominantly at the C4 position (para to nitrogen).
Reagents:
-
Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
Alkylating Agent: Alkyl Iodide (primary or secondary) or Oxalate ester.
-
Additives: TFA (1.0 equiv) to protonate the pyridine.
-
Solvent: DMSO or MeCN.
Step-by-Step Protocol:
-
Mix: In a vial, combine 2-isopropylpyridine (0.5 mmol), Alkyl Iodide (1.5 equiv), and Ir-catalyst (5 mg).
-
Acidify: Add TFA (38 µL, 0.5 mmol). Protonation activates the pyridine ring toward nucleophilic radical attack.
-
Irradiate: Degas with Nitrogen. Irradiate with Blue LEDs (450 nm) for 24 hours.
-
Workup: Neutralize with sat. NaHCO3 before extraction (essential to deprotonate the pyridinium product). Extract with DCM.[2]
Regioselectivity Note: Due to the bulk of the isopropyl group at C2, addition at C6 (the other ortho position) is minor. C4 (para) is the major product (>4:1 ratio typically).
References
-
Decatungstate Fluorination: Halperin, S. D.; Britton, R. "Site-Selective Fluorination of Unactivated C–H Bonds." Journal of the American Chemical Society, 2015 .
-
Boekelheide Mechanism: Fontanas, C.; Beley, M. "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent." Synthetic Communications, 2005 .
-
Photoredox Minisci: Proctor, R. S. J.; Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019 .
-
Selectfluor Charge Transfer: Madani, A.; Pieber, B. "Benzylic fluorination induced by N–F bond activation of Selectfluor." ChemRxiv, 2022 .
-
General Pyridine Functionalization: O'Hagan, D. "Fluorine in Health Care: Organofluorine Containing Blockbuster Drugs." Journal of Fluorine Chemistry, 2010 .
Sources
Application Note: Recommended Handling and Storage Protocols for Pyridine Hydrobromide
Introduction & Physicochemical Profile
Pyridine hydrobromide (C₅H₆BrN), also known as pyridinium bromide, is a versatile acidic salt widely employed in synthetic chemistry.[1][2] It serves as a pharmaceutical intermediate, particularly in the synthesis of cephalosporin antibiotics, and as an efficient catalyst for various organic transformations like brominations, alkylations, and esterifications.[1][2][3] Despite its utility, the compound's pronounced hygroscopicity presents a significant challenge for researchers.[1][2][3][4] The absorption of atmospheric moisture can compromise its stability, alter its reactivity, and invalidate stoichiometric calculations, leading to poor experimental reproducibility.[5]
This document provides a comprehensive guide for the handling, storage, and quality control of pyridine hydrobromide to ensure its integrity and promote safe laboratory practices.
Table 1: Physicochemical Properties of Pyridine Hydrobromide
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆BrN | [2] |
| Molecular Weight | 160.01 g/mol | [2] |
| Appearance | White to off-white or pale brown crystalline powder | [1][2] |
| Melting Point | ~200-220 °C (with decomposition) | [1][2][4] |
| Solubility | Freely soluble in water, methanol, and ethanol | [1][2][3][4] |
| pH (5% w/v solution) | 2.0 - 3.0 | [2] |
| Key Sensitivity | Extremely Hygroscopic | [1][2][3][4] |
The Critical Impact of Water Absorption
The primary challenge in working with pyridine hydrobromide is its propensity to absorb moisture from the air.[1][2][3][4] This is not merely a physical inconvenience; it fundamentally alters the chemical's properties and performance in several critical ways:
-
Stoichiometric Inaccuracy: The mass of a weighed sample will be artificially inflated by an unknown quantity of water. This makes it impossible to perform reactions with accurate molar ratios, leading to incomplete conversions, excess starting material, and the formation of impurities.
-
Altered Reactivity: The presence of water can change the local chemical environment. In reactions where pyridine hydrobromide is used as a mild acid catalyst, water can act as a competing nucleophile or base, potentially leading to unwanted side reactions or altering reaction kinetics.
-
Chemical Degradation: While stable when kept dry, prolonged exposure to moisture can potentially lead to hydrolysis or other degradation pathways, reducing the purity and efficacy of the reagent.[6]
-
Physical State Change: Severe moisture absorption causes the free-flowing crystalline powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it extremely difficult to handle and weigh accurately.[5]
Risk Assessment and Personal Protective Equipment (PPE)
Pyridine hydrobromide is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[3][7][8] It may also cause respiratory irritation.[7][8] Therefore, a thorough risk assessment is mandatory before any handling.
Table 2: Required and Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes, which can cause severe eye irritation or damage.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and harmful absorption.[6][7][8] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and clothing from spills and contamination.[6][7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust.[7][9] |
Protocols for Handling and Storage
A disciplined workflow is essential to maintain the anhydrous nature of pyridine hydrobromide from receipt to disposal.
Overall Handling Workflow
The following diagram outlines the critical decision points and processes for maintaining the integrity of pyridine hydrobromide.
Caption: Figure 2. Decision tree for selecting a handling environment.
Protocol: Weighing and Dispensing
A. High-Sensitivity Applications (Inert Atmosphere Glovebox)
-
Preparation: Ensure the glovebox antechamber is properly purged and the internal atmosphere is dry (<10 ppm H₂O). Introduce all necessary equipment (spatula, weighing paper/vessel, receiving flask, and the sealed container of pyridine hydrobromide) into the glovebox.
-
Equilibration: Allow the chemical container to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation.
-
Tare: Place the weighing vessel on the analytical balance inside the glovebox and tare the weight.
-
Dispense: Open the pyridine hydrobromide container. Using a clean, dry spatula, quickly transfer the desired amount of solid to the weighing vessel.
-
Seal & Record: Immediately and securely seal the main container. Record the final mass.
-
Transfer: Transfer the weighed solid to the reaction flask within the glovebox.
-
Removal: Securely seal the reaction flask before removing it and the reagent container from the glovebox via the antechamber.
B. Moderate-Sensitivity Applications (Rapid Open-Bench Technique)
This method aims to minimize atmospheric exposure. [5][10]
-
Preparation: Have all materials ready: balance, weighing paper, spatula, and a pre-weighed, sealable receiving flask or vial.
-
Equilibration: Allow the reagent container to come to room temperature before opening to prevent condensation. [11]3. Tare: Place the weighing paper on the balance and tare.
-
Dispense Quickly: Briefly open the reagent container, remove an approximate amount of solid, and immediately reseal the container. Work swiftly to transfer the solid to the weighing paper and obtain a reading. A continuous drift in the balance reading indicates moisture absorption. [11]5. Transfer: Immediately transfer the weighed solid into the pre-weighed receiving flask and seal it.
-
Confirm Mass: Weigh the sealed receiving flask to determine the exact mass of the transferred solid by difference.
Quality Control: Verification of Water Content
For applications where the precise water content is critical, it must be experimentally determined. Karl Fischer (KF) titration is the industry-standard method for quantifying water in chemical samples. [12][13][14]
Protocol: Coulometric Karl Fischer Titration
This protocol is adapted for amine salts, which can interfere with standard KF reagents by altering the pH. [13]
-
Reagent Setup: Use a coulometric KF titrator. The anode solution should be a specialized reagent for amines or buffered by adding a weak acid like benzoic acid to the anolyte beforehand to maintain the optimal pH range (5.5-8). [12][13]2. System Conditioning: Start the titrator and allow it to run a pre-titration cycle to consume any ambient moisture in the titration cell until a stable, low drift value is achieved.
-
Sample Preparation (in a glovebox or dry environment):
-
Accurately weigh approximately 50-100 mg of pyridine hydrobromide into a gas-tight syringe or a glass vial.
-
Record the exact mass (W_sample).
-
-
Sample Introduction:
-
Uncap the syringe or vial and quickly inject the solid directly into the conditioned KF titration cell.
-
If using a vial, drop the entire vial into the cell if the opening allows, or dissolve the sample in a known volume of anhydrous solvent (like anhydrous methanol) and inject an accurately known aliquot of the solution.
-
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts stoichiometrically with the water from the sample. The titration endpoint is detected automatically.
-
Calculation: The instrument will report the mass of water detected (W_water) in micrograms (µg). Calculate the water content as a percentage:
Water Content (%) = (W_water (µg) / W_sample (mg) / 1000) * 100
Incompatibilities and Waste Disposal
-
Incompatibilities: Pyridine hydrobromide should be stored away from strong oxidizing agents, strong acids, and strong bases. [6][8][15]It should also be protected from moisture. [2][3][6]* Waste Disposal: Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations. A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. [7]Do not allow the product to enter drains. [7]
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Probable Cause | Recommended Action |
| Solid is clumped or appears wet | Improper storage; seal failure leading to significant moisture absorption. | Do not use for sensitive reactions. The material may be dried under high vacuum, but its purity is no longer guaranteed. [5]Perform Karl Fischer titration to quantify water content. |
| Balance reading continuously increases | Active absorption of atmospheric moisture during weighing. | Use the rapid weighing technique (Protocol 4.3.B) or move the operation to a glovebox (Protocol 4.3.A). [11] |
| Discoloration (yellow/brown) | Exposure to light, air, or impurities over time. | While potentially usable for less sensitive applications, discoloration indicates potential degradation. Use fresh, white crystalline material for best results. |
| Poor reaction yield or reproducibility | Inaccurate stoichiometry due to unaccounted-for water content in the reagent. | Always use dry reagent from a properly sealed container. For critical applications, verify water content via Karl Fischer titration before use. |
References
-
Vertex AI Search. (2026, February 26). Hydrobromide of pyridine has become an indispensable reagent in chemical synthesis. 1
-
Central Drug House (P) Ltd. PYRIDINE HYDROBROMIDE CAS NO 18820-82-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. 7
-
ExSyn Corp. (2022, October 31). Pyridine Hydrobromide | ExSyn Corp. 2
-
Sdfine. PYRIDINE HYDROBROMIDE.
-
Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrobromide perbromide. 15
-
Jubilant Ingrevia. (2024, February 8). Pyridine hydrobromide Safety Data Sheet. 6
-
Fisher Scientific. (2011, June 13). SAFETY DATA SHEET - Pyridine hydrobromide. 8
-
Thermo Scientific Chemicals. Pyridine hydrobromide, 98% 50 g | Buy Online. 3
-
Fisher Scientific. (2012, February 2). SAFETY DATA SHEET - Pyridinium bromide perbromide. 9
-
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. 11
-
ChemicalBook. (2026, January 13). Pyridine hydrobromide | 18820-82-1. 4
-
TutorChase. How do you handle hygroscopic solutes in the lab?. 5
-
Chemwatch. Pyridinium tribromide Safety Data Sheet. 16
-
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. 10
-
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. 17
-
Hiranuma. Water contents Amines. 12
-
University of Rochester, Department of Chemistry. Weighing Reactants and Reagents. 18
-
Metrohm. Karl Fischer Titration. 13
-
Google Patents. US4429048A - Aliphatic amine-containing Karl Fischer titration agent and method for using it.
-
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. 19
-
Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. 20
-
Supelco. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.
-
Mitsubishi Chemical Corporation. KARL FISCHER REAGENTS | TECHNICAL MANUAL.
-
Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? : r/labrats.
-
Bitesize Bio. (2025, May 27). Common Sins When Weighing Out Chemicals.
-
University of California, Santa Barbara - EH&S. Water Sensitive Chemicals.
Sources
- 1. Hydrobromide of pyridine has become an indispensable reagent in chemical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Pyridine hydrobromide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Pyridine hydrobromide | 18820-82-1 [chemicalbook.com]
- 5. tutorchase.com [tutorchase.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. durhamtech.edu [durhamtech.edu]
- 10. labcompare.com [labcompare.com]
- 11. genfollower.com [genfollower.com]
- 12. hiranuma.com [hiranuma.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. m-chemical.co.jp [m-chemical.co.jp]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 20. trustrade.ae [trustrade.ae]
Strategic Synthesis of Pyridine-Based Heterocycles: From Bromomethyl Precursors to Privileged Scaffolds
Abstract
Pyridines are ubiquitous "privileged scaffolds" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs (e.g., Esomeprazole, Imatinib). Bromomethyl pyridines (e.g., 2-(bromomethyl)pyridine) serve as high-value electrophilic synthons for constructing complex fused heterocycles like Indolizines and Imidazo[1,5-a]pyridines . However, their utility is often hampered by their intrinsic instability as free bases, leading to rapid self-quaternization (polymerization). This application note details a robust, self-validating workflow for handling these precursors and deploying them in the synthesis of fused bioactive targets.
Part 1: The "Free Base Trap" – Stability & Handling
The hydrobromide salt of 2-(bromomethyl)pyridine is stable indefinitely when stored desipccated at room temperature. However, the free base is highly reactive. Upon neutralization, the pyridine nitrogen (nucleophile) of one molecule attacks the exocyclic methylene carbon (electrophile) of another, triggering an autocatalytic polymerization event that turns the clear oil into a useless black tar within minutes to hours.
Strategic Directive
Never store the free base. Generate it in situ or immediately prior to the reaction. If isolation is strictly necessary, keep the solution dilute (<0.1 M) and cold (<0°C).
Visualization: Precursor Stability Workflow
Figure 1: Critical stability pathways for bromomethyl pyridine precursors. The "Red Path" (Polymerization) must be avoided via rapid processing.
Part 2: Protocol 1 – "Just-in-Time" Free Base Liberation
Purpose: To generate reactive 2-(bromomethyl)pyridine free base from the HBr salt without polymerization. Scale: 5.0 mmol basis.
Materials
-
Precursor: 2-(bromomethyl)pyridine hydrobromide (1.27 g, 5.0 mmol).
-
Solvent: Dichloromethane (DCM), HPLC Grade.
-
Base: Saturated aqueous Sodium Bicarbonate (
) or 10% . -
Drying Agent: Anhydrous
.[1]
Step-by-Step Methodology
-
Partition: Suspend the HBr salt (1.27 g) in DCM (15 mL) in a separatory funnel.
-
Neutralization: Add cold saturated
(15 mL) carefully. Shake vigorously for 2 minutes. Vent frequently as may evolve. -
Separation: Allow layers to separate. Drain the lower organic layer (DCM) into a flask cooled in an ice bath (
). -
Re-extraction: Extract the aqueous layer once more with DCM (10 mL) to maximize recovery. Combine organic extracts.
-
Drying: Add anhydrous
to the cold DCM solution. Swirl for 2 minutes. -
Filtration: Filter directly into the next reaction vessel (if solvent compatible) or a tared round-bottom flask.
-
Concentration (Critical): If changing solvents, evaporate DCM on a rotary evaporator at <25°C . Do not heat. Stop immediately when the solvent is removed. Use the resulting pink/clear oil within 10 minutes .
Part 3: Protocol 2 – Synthesis of Indolizines (Fused Systems)
Target: Ethyl 2-methylindolizine-3-carboxylate. Mechanism: This reaction utilizes a tandem C-alkylation / N-cyclization / Condensation sequence. The bromomethyl pyridine acts as the electrophile for the active methylene compound (Ethyl Acetoacetate).
Reaction Scheme
Reagents & Equipment[1][2][3]
-
Electrophile: Freshly prepared 2-(bromomethyl)pyridine (5.0 mmol, from Protocol 1).
-
Nucleophile: Ethyl acetoacetate (0.70 mL, 5.5 mmol, 1.1 equiv).
-
Base: Potassium Carbonate (
), anhydrous (1.38 g, 10 mmol, 2.0 equiv). -
Solvent: Acetone (20 mL) or DMF (10 mL). Note: Acetone is milder; DMF is faster.
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (1.1 equiv) in Acetone (15 mL).
-
Activation: Add
(2.0 equiv) and stir at room temperature for 15 minutes to generate the enolate. -
Addition: Add the solution of fresh 2-(bromomethyl)pyridine (5.0 mmol) in Acetone (5 mL) dropwise over 5 minutes.
-
Reaction:
-
Phase 1 (Alkylation): Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the pyridine starting material (
). -
Phase 2 (Cyclization): Once alkylation is complete, reflux the mixture (
) for 2–4 hours. This promotes the intramolecular attack of the pyridine nitrogen onto the ketone carbonyl and subsequent dehydration.
-
-
Workup:
-
Purification: The crude product is often a dark oil. Purify via flash column chromatography on silica gel.
-
Eluent: Gradient 0%
20% EtOAc in Hexane. -
Product: Indolizines are typically fluorescent (blue/green) under UV light (365 nm), aiding fraction collection.
-
Data Analysis: Expected Results
| Parameter | Specification | Notes |
| Yield | 60–80% | Lower yields often result from wet solvents or old precursor. |
| Appearance | Yellow/Green Solid | Strongly fluorescent. |
| 1H NMR | Indolizine Protons | Look for characteristic doublets at |
Part 4: Protocol 3 – Divergent Functionalization ( )
Application: Creating Focused Libraries (Ethers/Amines). Bromomethyl pyridines are excellent for installing the "picolyl" group, a bioisostere for benzyl groups that adds solubility and H-bond accepting capability.
General Procedure (Parallel Synthesis Compatible)
-
Nucleophile Selection:
-
Phenols/Alcohols: Use
in DMF ( ). -
Secondary Amines: Use
or DIPEA in DCM (RT). -
Thiols: Use
in MeCN (RT).
-
-
Stoichiometry: Use 1.2 equiv of Nucleophile to 1.0 equiv of Bromomethyl pyridine.
-
Execution:
-
Mix Nucleophile + Base + Solvent.
-
Add Bromomethyl pyridine (HBr salt can be used directly here if excess base is added to neutralize it in situ).
-
Note: Using the HBr salt directly is preferred for
reactions to avoid the isolation step, provided the extra equivalent of base is calculated. -
Stir 2–12 hours.
-
-
Validation: LC-MS is the preferred method for monitoring library synthesis.
Visualization: Synthesis Pathway
Figure 2: Divergent synthetic pathways. Pathway A leads to fused bicyclic systems; Pathway B leads to functionalized side chains.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Polymerization of free base. | Keep free base cold ( |
| Low Yield (Indolizine) | Incomplete cyclization. | Increase reflux time. Ensure solvent is dry (water inhibits condensation). |
| Starting Material Remains | HBr salt not neutralized. | If using HBr salt directly, ensure |
| Product Impurity | Self-reaction byproducts. | Add the bromomethyl pyridine slowly to the nucleophile (inverse addition) to keep its concentration low. |
References
-
FDA Drug Database. "Analysis of Pyridine-containing Approved Drugs." U.S. Food and Drug Administration.[2]
-
Chemical Safety. "Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide." Fisher Scientific.
-
Indolizine Synthesis. "Recent advances in the synthesis of indolizines and their π-expanded analogues." Royal Society of Chemistry (RSC) Advances, 2016.
-
Chichibabin Reaction Context. "Synthesis of Indolizine." ChemicalBook / Organic Syntheses.
-
Medicinal Chemistry. "Pyridine: the scaffolds with significant clinical diversity."[2] National Institutes of Health (NIH) / PMC.
Sources
Application Note: Solvent System Optimization for 5-(Bromomethyl)-2-isopropylpyridine Alkylations
The Dual-Nature Dilemma of Pyridyl Alkyl Bromides
5-(Bromomethyl)-2-isopropylpyridine (5-BM-2-IPP) is a critical electrophilic building block utilized by medicinal chemists to install the 6-isopropylpyridin-3-ylmethyl pharmacophore. However, its molecular architecture presents a classic chemoselectivity paradox. The molecule features both a highly electrophilic
To prevent spontaneous Menshutkin-type self-alkylation (dimerization into quaternary ammonium polymers), 5-BM-2-IPP is synthesized, shipped, and stored as a hydrobromide (·HBr) salt. Protonation of the pyridine ring neutralizes its nucleophilicity. The core challenge arises during synthesis: to react the bromomethyl group with a target nucleophile, a base must be added. This "free-basing" step unmasks the pyridine nitrogen, immediately initiating a kinetic race between the desired intermolecular substitution (
Fig 1: Competing kinetic pathways during the free-basing of 5-BM-2-IPP.
Causality in Solvent Selection: Kinetic vs. Thermodynamic Control
The dielectric constant (
The "Slow-Release" Strategy (Acetonitrile)
For highly reactive nucleophiles like primary and secondary amines, Acetonitrile (MeCN) is the optimal solvent. MeCN (
The "Naked Anion" Strategy (Dimethylformamide)
For weaker or sterically hindered nucleophiles (e.g., phenols, thiols, or alkoxides), the nucleophile must be pre-activated (e.g., using NaH). In these Williamson-type etherifications, Dimethylformamide (DMF) is required. DMF (
Empirical Solvent Matrix
The following table synthesizes quantitative solvent properties with observed reaction outcomes for 5-BM-2-IPP functionalization to guide process development.
| Solvent | Dielectric Constant ( | HBr Salt Solubility | Reaction Rate | Primary Side Product | Recommended Nucleophile Class |
| MeCN | 37.5 | Low (at 0 °C) | Fast | Minimal | |
| DMF | 36.7 | High | Very Fast | Dimerization / Hydrolysis | Phenols, Thiols, Alkoxides |
| THF | 7.5 | Very Low | Slow | Incomplete Conversion | Bulky Amines (precipitates HBr) |
| DCM | 8.9 | Moderate | Moderate | Dimerization | Phase-Transfer Reactions |
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the chemistry provides physical or analytical feedback (cues) that confirm the reaction is proceeding correctly without relying solely on end-point analysis.
Protocol A: Chemoselective Amination (Kinetic Control)
Objective: Couple 5-BM-2-IPP with a secondary amine while suppressing dimerization. Validation Cue: The gradual dissolution of the suspended HBr salt and the concurrent precipitation of DIPEA·HBr.
-
Preparation: Charge a flame-dried round-bottom flask with 5-BM-2-IPP·HBr (1.0 equiv) and anhydrous MeCN to achieve a 0.1 M suspension. Note: The mixture should appear cloudy.
-
Nucleophile Addition: Add the target secondary amine (1.2 equiv). Stir at room temperature for 5 minutes.
-
Controlled Free-Basing: Cool the suspension to 0 °C using an ice bath. Add
-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise over 15 minutes. Causality: The slow addition ensures the free base is consumed by the amine faster than it can dimerize ()[4]. -
In-Process Control (IPC): Remove the ice bath and stir for 2 hours. Monitor via LC-MS. The reaction is self-validating when the initial suspension clears, followed by the formation of a fine white precipitate (DIPEA·HBr).
-
Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous
, wash with brine, dry over , and purify via silica gel chromatography.
Fig 2: Self-validating workflow for the chemoselective amination of 5-BM-2-IPP.
Protocol B: Williamson-Type Etherification (Thermodynamic Control)
Objective: Couple 5-BM-2-IPP with a phenol derivative. Validation Cue: Hydrogen gas evolution during nucleophile activation; rapid color change upon electrophile addition.
-
Activation: In a dry flask under
, dissolve the phenol (1.1 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in small portions. Validation: Observe moderate effervescence ( gas). Stir until bubbling ceases (approx. 30 mins)[3]. -
Electrophile Addition: In a separate vial, suspend 5-BM-2-IPP·HBr (1.0 equiv) in a minimal volume of DMF. Add this suspension dropwise to the phenoxide solution at 0 °C. Causality: Adding the electrophile to an excess of the highly reactive phenoxide ensures immediate consumption of the free-based 5-BM-2-IPP, practically eliminating the opportunity for dimerization.
-
Quench & Extraction: After 1 hour at 0 °C, carefully quench with ice water. Extract with a 1:1 mixture of EtOAc/Diethyl Ether to minimize DMF carryover. Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF.
References
-
Title: Understanding the Cu-catalysed reaction and further side-reactions Source: White Rose eTheses Online URL: [Link]
-
Title: How the Arming Participating Moieties can Broaden the Scope of Chemoselective Oligosaccharide Synthesis by Allowing the Inverse Armed-Disarmed Approach Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis of metal-binding amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. How the Arming Participating Moieties can Broaden the Scope of Chemoselective Oligosaccharide Synthesis by Allowing the Inverse Armed-Disarmed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Bromomethyl Pyridine Handling & Troubleshooting
Introduction: The "Self-Quaternization" Trap
If you are reading this, you have likely encountered the "black tar" scenario: you started with a clear oil or white solid of a bromomethyl pyridine (e.g., 2-(bromomethyl)pyridine), and within minutes or hours, it transformed into an intractable, dark, gummy solid.
This is not a purity issue; it is a fundamental reactivity issue. Bromomethyl pyridines are "Janus" molecules —they contain both a nucleophile (the pyridine nitrogen) and an electrophile (the benzylic carbon attached to the bromine) within the same structure.
This guide provides the technical protocols to prevent the intermolecular
Module 1: The Mechanism of Failure
Understanding the enemy is the first step to defeating it. The side reaction is a second-order nucleophilic substitution (
The Pathway
When the amine is in its free base form, the nitrogen lone pair is active. It attacks the electrophilic carbon of a neighboring molecule, displacing the bromide. This creates a dimer, which still possesses a nucleophilic nitrogen and an electrophilic tail, allowing the chain to grow indefinitely.
Figure 1: The self-quaternization cascade. Once the free base is generated, the clock starts ticking.
Module 2: Troubleshooting Guides
Scenario A: "My reagent turned into a solid brick in the bottle."
Diagnosis: Improper Storage Form. Root Cause: You are likely storing the free base . The free base of 2-(bromomethyl)pyridine is thermodynamically unstable at room temperature and will polymerize upon standing. Solution:
-
Immediate Action: Discard the polymerized material; it is difficult to recover.
-
Prevention: Always purchase and store these reagents as their Hydrobromide (HBr) Salts . The protonated nitrogen (
) is not nucleophilic, completely shutting down the self-polymerization pathway [1]. -
Storage Condition: Store HBr salts in a desiccator at 4°C. Moisture can induce hydrolysis or deprotonation.
Scenario B: "The reaction mixture turned black during workup/evaporation."
Diagnosis: Concentration-Driven Polymerization. Root Cause: You performed an aqueous workup (e.g., NaHCO3 wash) to neutralize the acid, isolated the free base organic layer, and then tried to remove the solvent on a rotavap.
-
The Physics: The rate of polymerization is second-order:
. As you evaporate the solvent, the concentration spikes, causing the polymerization rate to explode exponentially. Heat from the water bath accelerates . Solution: -
Protocol Change: Never isolate the free base. Use a "Just-in-Time" (JIT) neutralization strategy or perform the reaction in a biphasic system where the nucleophile consumes the reagent as it is liberated.
Scenario C: "Low yields and high baseline noise in alkylation reactions."
Diagnosis: Competition Kinetics.
Root Cause: The rate of self-polymerization (
-
Solvent Choice: Avoid polar aprotic solvents (like DMF or DMSO) if possible, as they accelerate
reactions (including the side reaction). If you must use them, keep temperatures low (0°C).[1] -
Stoichiometry: Use a slight excess of the nucleophile, not the bromomethyl pyridine.
-
Addition Order: Add the bromomethyl pyridine slowly to the nucleophile. This keeps the instantaneous concentration of the electrophile low (Pseudo-High Dilution), favoring the reaction with the abundant nucleophile over itself.
Module 3: Comparative Data & Solvents
Table 1: Stability Profile of Bromomethyl Pyridines
| State | Stability | Mechanism of Stabilization | Recommended Handling |
| HBr Salt | High (Months/Years) | Protonation removes N-nucleophilicity. | Store solid at 4°C, dry. |
| Free Base (Neat) | Very Low (Minutes/Hours) | None. Rapid self-quaternization. | DO NOT ISOLATE. |
| Free Base (Dilute) | Moderate (Hours) | Distance between molecules reduces collision frequency. | Keep <0.1 M in non-polar solvent. |
Module 4: The "Gold Standard" Protocol
In Situ Liberation and Alkylation
This protocol avoids the isolation of the unstable free base entirely.
Objective: Alkylate a secondary amine (Nucleophile) using 2-(bromomethyl)pyridine HBr salt.
-
Preparation: Suspend the 2-(bromomethyl)pyridine hydrobromide (1.1 equiv) in the reaction solvent (e.g., CH2Cl2 or Toluene).
-
The Base Trap: Add a heterogeneous inorganic base (e.g.,
or , 3.0 equiv).-
Why? The HBr salt is insoluble in the organic layer. The base slowly neutralizes the salt at the solid-liquid interface, releasing small amounts of the free base into the solution over time.
-
-
The Scavenger: Add the Nucleophile (1.0 equiv) immediately.
-
Reaction: Stir vigorously.
-
Mechanism:[2] As soon as a molecule of bromomethyl pyridine free base is generated, it enters the solution where the Nucleophile is waiting in high concentration. The Nucleophile captures it before it can find another pyridine molecule to polymerize with.
-
-
Workup: Filter off the inorganic salts. The filtrate contains your product. No risk of polymerizing the starting material because it has already reacted.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I purify the free base by silica chromatography? A: Risky. Silica gel is slightly acidic, which helps stability, but the concentration step at the end (removing eluent) usually triggers polymerization. It is better to purify the product after the reaction, or crystallize the HBr salt if you need to purify the starting material.
Q: Why does the color change to pink/red before turning black? A: This is often due to the formation of charge-transfer complexes or trace oxidation of the pyridinium salts formed during the initial stages of oligomerization. It is a visual "warning shot" that polymerization is beginning.
Q: Does the position of the nitrogen matter (2-, 3-, or 4-isomer)? A: Yes.
-
2-isomer: Highly unstable. The proximity allows for specific steric interactions, but the electron-withdrawing effect is strong.
-
3-isomer: Unstable, but slightly slower kinetics than the 4-isomer due to geometry.
-
4-isomer: Extremely unstable. The nitrogen is perfectly positioned electronically to push electron density to the para-position (though the mechanism is intermolecular, the high nucleophilicity of 4-alkyl pyridines is well documented).
References
-
Boucher, E. A., et al. (1979).[3] "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides." Journal of the Chemical Society, Faraday Transactions 1.[3] Retrieved from [Link]
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for handling unstable alkyl halides).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: 5-(Bromomethyl)-2-isopropylpyridine Hydrobromide
This guide serves as a specialized technical support resource for the purification and handling of 5-(Bromomethyl)-2-isopropylpyridine hydrobromide . It is designed for researchers encountering stability issues, inseparable impurities, or low recovery yields.
Case ID: PUR-PYR-ISO-05 Classification: Pyridine Derivative / Alkyl Halide Salt Safety Alert: Lachrymator . This compound releases potent irritants upon hydrolysis or aerosolization. All handling must occur in a functioning fume hood.
Part 1: Critical Handling & Stability (Before You Start)
Q: Why does my product turn pink/brown within hours of isolation? A: This indicates autocatalytic decomposition . Bromomethyl pyridines are inherently unstable as free bases because the pyridine nitrogen can nucleophilically attack the bromomethyl group of another molecule, leading to self-quaternization (polymerization).
-
The Fix: Ensure the compound is fully protonated. The HBr salt form blocks the nitrogen lone pair, preventing self-alkylation. If the color changes, your salt formation was incomplete, or you have excess free HBr causing oxidation. Store under Argon at -20°C.
Q: Is the "hydrobromide" form strictly necessary? A: Yes. The free base (5-(Bromomethyl)-2-isopropylpyridine) is a kinetic hazard. It degrades rapidly at room temperature. The hydrobromide salt is the thermodynamically stable form required for storage and purification.
Part 2: Purification Logic & Workflows[1][2]
Visual Guide: Purification Decision Tree
The following diagram outlines the logical flow for selecting the correct purification method based on your crude material's impurity profile.
Caption: Decision matrix for selecting purification protocols based on specific impurity types (Dibromo species, solvent occlusion, or residual reagents).
Part 3: Detailed Protocols
Method A: Fractional Recrystallization (Target: Dibromo Impurity)
Use this when the "gem-dibromo" impurity (5-(dibromomethyl)-2-isopropylpyridine) is present.
Principle: The monobromo salt is more soluble in hot alcohol than the dibromo analog due to the lattice energy differences introduced by the bulky bromine atoms.
-
Dissolution: Suspend the crude HBr salt in Anhydrous Ethanol (EtOH) or Isopropanol (IPA) (10 mL per gram of solid).
-
Heating: Heat to reflux (approx. 80°C) until fully dissolved. If a suspension remains, filter hot to remove inorganic salts or polymerized material.
-
Anti-Solvent Addition: Remove from heat. While still warm (50°C), slowly add Ethyl Acetate (EtOAc) or Diethyl Ether until a slight turbidity persists (Ratio approx 1:2 Alcohol:Ether).
-
Crystallization: Allow to cool slowly to room temperature, then chill to 0°C for 2 hours. Rapid cooling traps impurities.
-
Isolation: Filter the white precipitate under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with cold Et2O.
Method B: Trituration (Target: Sticky/Oily Solids)
Use this when the product is an oil or sticky gum, often caused by residual high-boiling solvents or mixed halide salts.
-
Solvent Choice: Use Methyl tert-butyl ether (MTBE) or Heptane . The HBr salt is insoluble in these, but organic impurities (unreacted starting material, free base traces) are soluble.
-
Procedure:
-
Place the sticky solid in a flask.
-
Add MTBE (5-10 volumes).
-
Sonicate vigorously for 15 minutes. The mechanical energy helps break the oil droplets into a powder.
-
Stir rapidly for 1 hour at room temperature.
-
-
Result: The sticky gum should harden into a filterable off-white powder.
Part 4: Troubleshooting & FAQs
Quantitative Data: Solvent Compatibility Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Application |
| Ethanol (Abs) | High | Moderate | Primary crystallization solvent. |
| Isopropanol | Moderate | Low | Good for maximizing yield. |
| Ethyl Acetate | Low | Insoluble | Anti-solvent; precipitates the salt. |
| Water | High | High | Avoid. Causes hydrolysis to the alcohol. |
| Dichloromethane | Moderate | Low | Good for handling the free base only. |
Common Issues Guide
Issue 1: "I cannot remove the succinimide byproduct."
-
Cause: If you used NBS for bromination, succinimide is a major byproduct. It has partial solubility in ethanol, co-crystallizing with your product.
-
Solution: Do not try to remove succinimide at the salt stage.
-
Protocol: Suspend the crude reaction mixture (before salt formation) in CCl4 or Heptane and filter. Succinimide floats/precipitates; the product stays in solution.
-
Alternative: Wash the organic layer of the free base with water rapidly (cold water, <5 min) before adding HBr. Succinimide is highly water-soluble [1].
-
Issue 2: "My yield is low (<40%)."
-
Cause: Hydrolysis.[1] The benzylic bromide is highly reactive. If your solvents are "wet" (contain water), the HBr salt converts to the benzyl alcohol (5-(hydroxymethyl)-2-isopropylpyridine).
-
Validation: Check NMR for a shift from ~4.5 ppm (CH2-Br) to ~4.7 ppm (CH2-OH).
-
Fix: Use strictly anhydrous solvents (dried over molecular sieves) for the crystallization [2].
Issue 3: "The product contains the gem-dibromide impurity."
-
Cause: Over-reaction during the radical bromination step (using >1.05 eq of NBS or running too long).
-
Fix: This is difficult to separate by crystallization alone if >10%.
-
Prevention: Stop the reaction at 90% conversion (monitor by HPLC).
-
Purification: Use Method A but repeat it twice. The dibromo species is less soluble and may precipitate first; check the filtrate if the precipitate is enriched with the impurity [3].
-
References
-
BenchChem. Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. (2025).[2][3][4][5][6][7] Detailed protocol on removing succinimide via filtration and aqueous wash steps in bromomethyl pyridine synthesis.
-
Guo, J., Lu, Y., & Wang, J. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[6] Heterocyclic Communications, 21(4), 203–205 (2015).[6] Describes the sensitivity of bromomethyl pyridine salts to moisture and the requirement for anhydrous conditions.
-
National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities... (2020). Discusses the formation and removal of dibromo impurities in benzylic bromination reactions using temperature control and stoichiometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine | 799842-07-2 [chemicalbook.com]
Technical Support Center: Pyridine Derivative Purification & Troubleshooting
Welcome to the Advanced Purification Support Center. Removing unreacted pyridine starting materials (SMs) or pyridine used as a reagent/solvent is a notorious bottleneck in organic synthesis. Due to their basicity, polarity, and coordinating ability, pyridines often co-elute or co-precipitate with the desired target molecule.
This guide provides field-proven, causality-driven methodologies to isolate your target compound without relying exclusively on exhaustive chromatography.
Diagnostic Workflow: Selecting a Purification Strategy
Decision matrix for selecting the optimal pyridine starting material removal strategy.
Frequently Asked Questions & Troubleshooting Guide
Q1: I used pyridine as both a base and a solvent. How do I remove the bulk of it without degrading my thermally sensitive product? The Causality: Pyridine has a relatively high boiling point (115 °C), meaning direct rotary evaporation often requires water bath temperatures that can degrade labile products. However, pyridine forms a low-boiling binary azeotrope with toluene. By adding toluene to your crude mixture and applying a vacuum, you manipulate the vapor pressure of the system, allowing the pyridine to be driven off at significantly lower temperatures[1][2]. Solution: Perform iterative co-evaporations with toluene under reduced pressure until the bulk pyridine is removed, leaving a manageable residue for further workup[2].
Q2: My product is acid-sensitive, so I cannot use a standard 1M HCl wash to remove the basic pyridine starting material. What is the alternative?
The Causality: Standard acid washes protonate the basic nitrogen of pyridine (pKa ~5.2), forming a highly polar pyridinium salt that partitions into the aqueous phase[1][3]. If your product degrades at low pH, you must exploit coordination chemistry instead of acid-base chemistry. Cu(II) ions have a high affinity for the nitrogen lone pair on pyridine. Washing with aqueous copper(II) sulfate forms the deep blue, highly water-soluble tetrapyridinecopper(II) complex,
Q3: The starting material and my pyridine derivative product have nearly identical Rf values and pKa. How can I separate them without chromatography? The Causality: When physical properties (polarity, basicity) are identical, you must separate based on chemical reactivity. Solid-phase scavenger resins exploit specific functional groups on the unreacted starting material. For example, if your starting material is an aminopyridine, a polymer-supported electrophile (like PS-Isocyanate) will covalently capture the unreacted primary amine onto the insoluble resin matrix. Solution: Utilize a "catch-and-release" or scavenging strategy. The impurity is covalently trapped on the solid support, allowing the unreactive product to be purified by simple filtration[4][5].
Quantitative Data Summary: Method Comparison
| Purification Method | Primary Mechanism | Optimal Target Impurity | Operating pH | Scalability |
| Azeotropic Distillation | Co-evaporation lowering boiling point | Bulk volatile pyridines | Neutral | High |
| Acid-Base Extraction | Protonation of nitrogen lone pair | Basic pyridines (product non-basic) | Acidic (pH 2-3) | High |
| Cu(II) Chelation Wash | Tetrapyridinecopper(II) complexation | Coordinating pyridines | Neutral | Medium-High |
| Scavenger Resins | Covalent capture / Solid-phase filtration | Trace functionalized pyridines | Variable | Low-Medium |
Self-Validating Experimental Protocols
Protocol A: Copper(II) Sulfate Chelation Wash
Ideal for acid-sensitive products contaminated with coordinating pyridine starting materials.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Preparation: Prepare a saturated aqueous solution of copper(II) sulfate (
). -
Extraction: Transfer the organic mixture to a separatory funnel and add an equal volume of the
solution. -
Agitation & Validation: Shake vigorously and vent. Self-Validation Check: The aqueous layer will turn a deep blue or violet color, which is a positive visual indicator of the
complex forming and pyridine being removed[3]. -
Iteration: Separate the layers. Repeat the
wash with fresh solution. Self-Validation Check: Stop washing when the aqueous layer remains its original pale blue color, confirming the complete extraction of pyridine[1]. -
Isolation: Wash the organic layer once with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the purified product.
Protocol B: Catch-and-Release via Polymeric Scavenger Resins
Ideal for separating structurally similar pyridine starting materials from products based on reactivity.
-
Solvation: Dissolve the crude mixture containing the unreacted starting material in a compatible, non-reactive solvent (e.g., DCM or THF).
-
Resin Selection: Identify the reactive functional group unique to the impurity. For nucleophilic impurities (e.g., aminopyridines), select an electrophilic resin like PS-Isocyanate. For electrophilic impurities, select a nucleophilic resin like PS-Trisamine.
-
Scavenging: Add 3–6 equivalents of the appropriate solid-phase scavenger resin relative to the estimated remaining starting material.
-
Agitation & Validation: Agitate the suspension gently at room temperature for 1–3 hours. Self-Validation Check: Monitor the supernatant by TLC or LC-MS. The complete disappearance of the starting material mass/spot from the liquid phase confirms successful covalent capture.
-
Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound impurity.
-
Recovery: Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure full recovery of the unreacted target product.
-
Concentration: Concentrate the combined filtrate under reduced pressure to yield the highly pure target compound without the need for column chromatography[5].
References
1.[3] BenchChem Technical Support Team. removal of unreacted starting material from 2-Chloro-1-cyclobutyl-butane-1,3-dione synthesis. Benchchem. URL:
2.[4] New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. DSpace@MIT. URL:
3.[1] What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. URL:
4.[5] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. URL:
5.[2] 10 - Organic Syntheses Procedure. Organic Syntheses. URL:
6. Argonaut Quest Training Workshop 2. ArtisanTG. URL:
Sources
Overcoming steric hindrance of the 2-isopropyl group in substitution reactions
Welcome to the Steric Shield Support Center.
Current Status: ● Operational Ticket Focus: Overcoming the "2-Isopropyl Wall" in Substitution Reactions. Audience: Medicinal Chemists, Process Chemists.
Introduction: The "2-Isopropyl" Error Log
You are likely here because a standard substitution reaction (SNAr or generic Pd-coupling) on a 1-halo-2-isopropylarene failed. The 2-isopropyl group is a deceptive steric blocker. Unlike a tert-butyl group, it has rotatable bonds, creating a "sweeping" cone of steric hindrance that intermittently shields the reaction center (the C1 carbon).
This guide treats your chemical reaction as a system architecture. We will troubleshoot the failure points—usually Oxidative Addition (OA) or Reductive Elimination (RE) —and provide the specific "patches" (ligands/conditions) required to bypass the blockage.
Module 1: C-N Bond Formation (Buchwald-Hartwig)
Ticket #CN-001: Amination of 2-Isopropyl Aryl Halides
The Glitch: Standard Pd sources (Pd(PPh₃)₄) or simple bidentate ligands (BINAP) fail here. The 2-isopropyl group crowds the palladium center after oxidative addition, preventing the incoming amine from coordinating or, more commonly, stalling the final Reductive Elimination step.
The Patch: Dialkylbiaryl Phosphines (Buchwald Ligands) You must use ligands designed to create a "pocket" that accommodates the bulk while forcing the substrate and amine together.
Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Why it works (The Mechanism) |
| Primary Amines | BrettPhos | Optimized to prevent β-hydride elimination (common with primary amines) and bulky enough to force RE. |
| Secondary Amines | RuPhos | The "Universal Soldier" for sterics. Its bulk promotes the difficult RE step for hindered substrates. |
| Weak Nucleophiles | tBuBrettPhos | Higher electron density on P facilitates OA; extreme bulk forces RE even with weak amides/anilines. |
Protocol: The "G3/G4" Precatalyst System
Do not use Pd(OAc)₂ + Ligand if possible. In situ mixing is often too slow for hindered substrates, leading to Pd black formation before the active species forms.
-
Catalyst: Use RuPhos-Pd-G4 or BrettPhos-Pd-G4 (1.0 - 2.0 mol%). These precatalysts release the active mono-ligated Pd(0) species immediately upon base exposure.
-
Base: NaOtBu (Strong) or Cs₂CO₃ (Weak). Note: If your substrate has base-sensitive groups, switch to LHMDS.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
-
Temperature: 80–100 °C. (The isopropyl group raises the activation energy for RE; heat is mandatory).
Technical Insight: The 2-isopropyl group creates a "conformation lock." The ligand must be bulky enough (like RuPhos) to sit over the palladium, effectively pushing the amine and the aryl ring together to lower the barrier for C-N bond formation [1].
Module 2: C-C Bond Formation (Suzuki-Miyaura)
Ticket #CC-002: Coupling 2-Isopropyl Boronic Acids/Halides
The Glitch: In Suzuki coupling, if the 2-isopropyl group is on the Boronic Acid, Transmetalation is the bottleneck. If it is on the Halide, Oxidative Addition is slow, and Reductive Elimination is hindered.
The Patch: SPhos (The "Steric Specialist") SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard for ortho-substituted coupling.
-
Mechanism: The methoxy groups on SPhos interact with the Pd center, stabilizing it during the difficult transmetalation step. The dicyclohexyl groups provide the bulk necessary to force the final reductive elimination of the 2,2'-disubstituted biaryl product.
Standard Operating Procedure (SOP-Suzuki-Steric)
-
System: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos-Pd-G3 (1 mol%).
-
Boron Source: Boronic Acids are standard, but if protodeboronation is observed (common with sterics), switch to MIDA Boronates or Potassium Trifluoroborates (BF₃K) for slow release.
-
Base/Solvent: K₃PO₄ (2-3 equiv) in Toluene/Water (10:1).
-
Critical: The presence of water is essential for the activation of the boronic acid.
-
Visualization: Ligand Decision Logic
Figure 1: Decision matrix for selecting the correct dialkylbiaryl phosphine ligand based on reaction type and steric demand.
Module 3: Nucleophilic Aromatic Substitution (SNAr)
Ticket #SN-003: The "Legacy" Approach
The Glitch: You are trying to displace a halogen with a nucleophile using heat and base, without metal catalysis.
-
Status: CRITICAL FAILURE PREDICTED.
-
Reason: SNAr requires the nucleophile to approach perpendicular to the ring to form the Meisenheimer complex. The 2-isopropyl group physically blocks this trajectory (Steric Inhibition of Resonance/Attack). Unless the ring is activated by two strong EWGs (e.g., 2-isopropyl-1-chloro-4,5-dinitrobenzene), this will not work.
The Workaround: If you cannot use Pd catalysis (e.g., metal limits in final API):
-
Leaving Group Swap: Change Cl to F . The C-F bond is shorter, but the high electronegativity accelerates the addition step (the rate-determining step in SNAr) so significantly that it may overcome the steric penalty.
-
Solvent: Use DMSO or NMP . These dipolar aprotic solvents strip the cation away from the nucleophile, making the nucleophile "naked" and more aggressive.
-
Vicarious Nucleophilic Substitution (VNS): If using a carbon nucleophile, consider VNS mechanisms which operate on hydrogen substitution rather than ipso-substitution, sometimes bypassing the steric bulk.
Troubleshooting & FAQs
Q: I see starting material consumption, but the product is the de-halogenated arene (Ar-H).
-
Diagnosis: This is "Hydrodehalogenation." Your catalytic cycle is completing via β-hydride elimination from the amine or solvent instead of reductive elimination.
-
Fix:
-
Switch to a bulkier ligand (RuPhos -> tBuBrettPhos ) to force Reductive Elimination.
-
Ensure the solvent is anhydrous.
-
If using a primary amine, lower the temperature slightly to reduce β-hydride elimination rates.
-
Q: The reaction turns black immediately (Pd Black precipitation).
-
Diagnosis: Catalyst death. The oxidative addition occurred, but the bulky 2-isopropyl group prevented the ligand from stabilizing the Pd(II) species, leading to aggregation.
-
Fix:
-
Increase Ligand:Pd ratio to 2:1 or 3:1.
-
Best Fix: Switch to a G4 Precatalyst (e.g., RuPhos-Pd-G4). This ensures the ligand is already coordinated before the reaction starts.
-
Q: Can I use microwave irradiation?
-
Answer: Yes. For sterically hindered substrates like 2-isopropyl arenes, microwave heating is often superior. It provides the rapid energy spike needed to surmount the high activation energy of the reductive elimination step without degrading the catalyst over long heating times [2].
Visualization: The Steric Bottleneck
Figure 2: The Catalytic Cycle. Note the "Failure Point" at Reductive Elimination, where the 2-isopropyl group clashes with the incoming nucleophile. Bulky ligands accelerate this specific step.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides. Accounts of Chemical Research, 41(11), 1461-1473.
-
Bruno, N. C., et al. (2013). Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands.[1][2] Organic Letters, 15(11), 2876-2879.
-
Milne, J. E., & Buchwald, S. L. (2004). An extremely active catalyst for the Negishi cross-coupling reaction. Journal of the American Chemical Society, 126(40), 13028-13029.
Sources
Minimizing byproduct formation in 5-(Bromomethyl)-2-isopropylpyridine coupling
Topic: Minimizing Byproduct Formation & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2025)
Executive Summary: The "Jekyll & Hyde" Reagent
5-(Bromomethyl)-2-isopropylpyridine is a high-value intermediate for introducing the lipophilic, metabolically robust isopropyl-pyridine scaffold. However, it presents a classic "suicide electrophile" profile.
-
The Utility: The bromomethyl group is a highly reactive benzylic-like electrophile, ideal for SN2 couplings.[1]
-
The Flaw: The pyridine nitrogen is nucleophilic.[2] In its free-base form, the molecule will attack itself, leading to rapid polymerization (self-quaternization).
This guide addresses the three critical failure modes: Self-Polymerization , Hydrolysis , and Homocoupling .
Module 1: Storage & Stability (The Pre-Reaction Phase)
Q: My reagent turned into a gummy solid in the freezer. Is it salvageable? A: Likely not. This "gum" is a pyridinium polymer formed via self-quaternization.
The Mechanism of Failure: Unlike benzyl bromide, 5-(bromomethyl)-2-isopropylpyridine contains its own nucleophile (the pyridine nitrogen). Even at -20°C, the free base undergoes intermolecular attack, forming an insoluble pyridinium bromide salt (polymer).
Protocol: The Hydrobromide Salt Strategy
Never store the free base. Always convert to or purchase the Hydrobromide (HBr) salt. The protonated nitrogen (
Free-Basing Protocol (Just-in-Time Generation): If your coupling requires the free base, generate it in situ or immediately prior to use.
-
Suspend the HBr salt in Dichloromethane (DCM) or MTBE .
-
Wash rapidly with cold saturated NaHCO₃ or 5% Na₂CO₃ .
-
Dry organic layer over MgSO₄ (keep < 10 mins).
-
Do not concentrate to dryness. Use the solution directly in the next step.
Module 2: Optimization of Nucleophilic Substitution (SN2)
Q: I am seeing low yields and a precipitate during amine coupling. What is happening? A: You are likely witnessing a competition between your desired nucleophile (amine) and the pyridine nitrogen (self-alkylation).
The "Dilution & Dosing" Solution
To favor the cross-coupling over self-polymerization, you must manipulate the kinetics. The self-reaction is second-order with respect to the pyridine reagent.
By keeping the concentration of the electrophile low, you drastically reduce the polymerization rate relative to the coupling rate.
Optimized Coupling Workflow
Caption: Kinetic control strategy. Slow addition of the electrophile to an excess of nucleophile minimizes the probability of pyridine-pyridine collision.
Solvent & Base Selection Guide
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents accelerate SN2. ACN is preferred for easier workup. |
| Base | DIPEA or K₂CO₃ | Non-nucleophilic bases are critical. Avoid Pyridine or TEA (can act as nucleophiles). |
| Stoichiometry | Nucleophile (1.2 - 1.5 eq) | Excess nucleophile ensures it outcompetes the pyridine nitrogen. |
| Temperature | 0°C to RT | Start cold to suppress exotherms; heat only if conversion stalls. |
Module 3: Troubleshooting Metal-Catalyzed Couplings
Q: My Negishi/Suzuki coupling failed. I see homocoupling of the halide. A: Benzylic halides are prone to oxidative homocoupling (Wurtz-type) in the presence of Pd(0) or Zn.
Mechanism:
-
Oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) species.
-
If transmetallation is slow, two Pd(II) species can disproportionate or exchange ligands, leading to reductive elimination of the homodimer (1,2-bis(2-isopropylpyridin-5-yl)ethane).
Corrective Actions:
-
Switch Catalysts: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Bidentate ligands (dppf) reduce homocoupling by enforcing cis-geometry constraints that disfavor the homocoupling pathway.
-
Slow Addition: As with SN2, keeping the concentration of the benzylic halide low relative to the catalyst and coupling partner minimizes dimer formation.
-
Zinc Insertion (Negishi Specific): If making the Zinc reagent, use Knochel's conditions (LiCl additive) to facilitate insertion at lower temperatures (-78°C to 0°C), preventing thermal degradation.
Module 4: FAQ - Specific Impurity Profiles
Q: I see a peak at M-Br+OH (M+16 mass shift).
-
Diagnosis: Hydrolysis.[3] The benzylic bromide reacted with adventitious water.
-
Fix: Dry your solvents (molecular sieves). Use anhydrous bases (e.g., oven-dried K₂CO₃). Ensure the atmosphere is inert (Ar/N₂).[1][4]
Q: I see a peak at M+M (Dimer).
-
Diagnosis: Self-quaternization (if ionic/solid) or Wurtz coupling (if non-polar/soluble).
-
Fix: See "Dilution & Dosing" in Module 2.
Q: Can I use the chloride instead of the bromide?
-
Analysis: 5-(Chloromethyl)-2-isopropylpyridine is more stable but less reactive.
-
Recommendation: If the bromide degrades too fast, switch to the chloride and add NaI (0.1 eq) (Finkelstein catalysis) to generate the reactive iodide in situ.
Visualizing the Degradation Pathway
Understanding the enemy is the first step to defeating it. The diagram below illustrates the competing pathways.
Caption: Competitive pathways. High concentration favors polymerization (Red). Moisture favors hydrolysis (Yellow).
References
-
BenchChem. (2025).[1][4][5] Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. 6
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-(bromomethyl)pyridine. Link
-
Boucher, E. A., et al. (1977).[7] Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides. Journal of the Chemical Society, Faraday Transactions 1. 8
-
Chemistry LibreTexts. (2020). Common nucleophilic substitution reactions. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl and arylalkyl bromides in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Recrystallization techniques for high-purity pyridine hydrobromide salts
Pyridine Hydrobromide (Py[1][2][3][4]·HBr) Technical Support Center
Current Status: Operational Topic: High-Purity Recrystallization & Troubleshooting Ticket Priority: Critical (Research & Development)
Technical Overview & Application Context
Welcome to the Py·HBr technical guide. While Pyridine Hydrobromide is a staple reagent in organic synthesis (bromination, de-methylation), demand for ultra-high purity (>99.5%) grades has surged due to its role as a precursor in organic-inorganic halide perovskite solar cells .
In these optoelectronic applications, even trace impurities (oxidized pyridine species, water, or free bromine) act as recombination centers, drastically reducing device efficiency. This guide moves beyond standard textbook definitions to provide a rigorous, field-proven purification protocol.
Key Physicochemical Properties
| Parameter | Value | Critical Note |
| CAS Number | 18820-82-1 | |
| Molecular Formula | ||
| Melting Point | Warning: Sublimes and decomposes near MP. | |
| Solubility | High: Water, Methanol, EthanolLow: Diethyl Ether, Toluene, Hexane | Basis for solvent/anti-solvent recrystallization. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; turns to "goo." |
| Appearance | White Crystalline Solid | Yellow/Orange indicates oxidation or free |
The "Gold Standard" Recrystallization Protocol
Objective: Isolate white, anhydrous crystals suitable for sensitive catalytic or optoelectronic use. Method: Solvent/Anti-Solvent Precipitation (Ethanol/Diethyl Ether).
Reagents Required:
-
Crude Py·HBr: Commercial grade (often 98%, yellow-tinted).
-
Solvent: Anhydrous Ethanol (EtOH).
-
Anti-Solvent: Anhydrous Diethyl Ether (
). -
Purification Agent: Activated Charcoal (Decolorizing Carbon).
Step-by-Step Workflow
-
Dissolution (Saturation):
-
Impurity Scavenging (The "Whitening" Step):
-
If the solution is yellow/orange, add Activated Charcoal (1-2% by weight).
-
Stir gently for 10–15 minutes at warm temperature.
-
Mechanism: Charcoal adsorbs high-molecular-weight oxidation byproducts and polymeric impurities.
-
-
Hot Filtration:
-
Filter the hot solution through a Celite pad or sintered glass funnel to remove charcoal.
-
Critical: Pre-warm the funnel to prevent premature crystallization clogging the filter.
-
-
Crystallization (The "Crash" Phase):
-
Isolation & Drying:
-
Filter crystals rapidly under vacuum (Schlenk frit recommended to avoid moisture).
-
Wash with cold (
) 1:1 EtOH/Ether mix, then pure Ether. -
Drying: Dry in a vacuum oven at
over (Phosphorus Pentoxide) for 12 hours.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for purifying Py·HBr.
Caption: Logical workflow for the purification of Pyridine Hydrobromide, including conditional steps for color removal.[2]
Troubleshooting Matrix
Issue 1: Product remains yellow after recrystallization.
-
Root Cause: Persistent presence of free bromine (
) or pyridinium perbromide impurities. -
Solution:
-
Ensure Activated Charcoal step was performed.
-
If charcoal fails, recrystallize using Acetone as the solvent instead of Ethanol. Acetone can react with free bromine (bromination of acetone) which remains in the mother liquor, leaving the salt pure.
-
Note: Repeated recrystallization is more effective than a single "deep" clean.
-
Issue 2: No crystals form (Oiling out).
-
Root Cause:
-
Too much solvent (solution too dilute).
-
Cooling too rapid.
-
Presence of water (acting as a "good" solvent and preventing precipitation).
-
-
Solution:
-
Re-heat and evaporate 20% of the solvent volume.
-
Add a "seed crystal" of pure Py·HBr.
-
Scratch the inner wall of the glass flask with a glass rod to induce nucleation.
-
Issue 3: Product turns to "mush" or liquid upon filtration.
-
Root Cause: Hygroscopicity. The salt is absorbing moisture from the air faster than you are drying it.
-
Solution:
-
Perform filtration under a blanket of Nitrogen or Argon.
-
Minimize time on the filter funnel.
-
Move immediately to a vacuum desiccator containing
or Silica Gel.
-
Issue 4: Low Yield.
-
Root Cause:
-
Using Methanol (Py[5]·HBr is too soluble in MeOH).
-
Washing with warm solvent.
-
-
Solution: Switch to Ethanol/Ether. Ensure wash solvent is chilled to
(freezer temp).
Frequently Asked Questions (FAQs)
Q: Can I use Acetonitrile (ACN) instead of Ethanol? A: Yes. Acetonitrile is an excellent alternative, especially for high-purity electrochemical applications. Py·HBr is moderately soluble in hot ACN and crystallizes well upon cooling. ACN is easier to dry (low water content) than Ethanol, which helps prevent hydrolysis.
Q: How do I store the purified salt? A: Store in a tightly sealed amber glass vial within a desiccator. For long-term storage, wrap the cap in Parafilm and keep in a cool, dark place. Light can accelerate the oxidation of the pyridine ring, turning the salt yellow again.
Q: My melting point is
Q: Is this process dangerous? A:
-
Pyridine: Toxic, unpleasant odor, potential carcinogen.
-
Diethyl Ether: Extremely flammable; forms explosive peroxides.
-
Protocol: Always work in a fume hood. Keep ether away from hot plates (use oil baths or heating mantles).
References
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (The authoritative source for purification of organic salts, citing Ethanol/Ether methods).
-
TCI Chemicals. (n.d.). Product Specification: Pyridine Hydrobromide. Retrieved from TCI Chemicals Online Catalog. (Verifying Melting Point and Solubility data).
-
Li, Z., et al. (2016). "Pyridine Hydrobromide as an Additive in Perovskite Solar Cells." Journal of Materials Chemistry A. (Context for high-purity requirements in optoelectronics).
-
PubChem. (n.d.). Pyridine Hydrobromide Compound Summary. National Center for Biotechnology Information.
Technical Support Ticket Closed. For further assistance, please contact the Lab Safety Officer or Senior Chemist.
Sources
- 1. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 2. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. toku-e.com [toku-e.com]
Technical Support Center: Pyridine Hydrobromide Neutralization & pH Control
Welcome to the Technical Support Center for Pyridine Hydrobromide (Py·HBr) neutralization. This guide is designed for researchers, synthetic chemists, and drug development professionals who require precise control over the deprotonation of pyridinium salts. Pyridine hydrobromide is a critical intermediate in the synthesis of cephalosporin antibiotics and other active pharmaceutical ingredients (APIs)[1]. Proper pH management during its neutralization is essential for maximizing yield, preventing thermal runaway, and avoiding product degradation.
Section 1: Fundamental Thermodynamics & Causality (FAQs)
Q: Why is precise pH control critical during the neutralization of Py·HBr? A: Pyridine hydrobromide is the salt of a strong acid (HBr) and a weak base (pyridine). In an aqueous solution, it acts as a weak acid with a natural pH of approximately 2.65–2.75[1]. The conjugate acid, pyridinium, has a pKa of 5.23–5.25[2]. Neutralizing this salt to liberate free pyridine requires careful base addition to prevent overshooting the pH, which can lead to unwanted side reactions, emulsion formation during extraction, or the degradation of base-sensitive functional groups in complex API syntheses.
Q: What is the expected pH trajectory during neutralization? A: When titrating Py·HBr with a strong base like NaOH, the pH will initially rise from ~2.7 and then plateau as it enters the buffer region. At exactly 50% neutralization, the concentration of free pyridine equals the concentration of pyridinium ions, and the pH equals the pKa (~5.2)[3]. This is the region of maximum buffering capacity. Once the buffer capacity is exhausted, the pH will spike rapidly toward the equivalence point.
Q: Why does the pH fluctuate wildly near the equivalence point? A: Once you pass the buffer region and approach 100% neutralization, the buffering capacity of the pyridine/pyridinium system drops to zero. At this stage, even a single drop of strong base will cause a massive spike in pH. Additionally, free pyridine is less soluble in the aqueous phase and may begin to phase-separate as an oil, coating the pH electrode and causing erratic readings.
Section 2: Experimental Workflows & Methodologies
Standard Operating Procedure (SOP): Controlled Neutralization and Extraction of Pyridine Hydrobromide
This self-validating protocol ensures complete neutralization while mitigating thermal hazards.
-
Step 1: Dissolution & Baseline Measurement. Dissolve the Py·HBr in deionized water to achieve a concentration of approximately 1.0 M. Measure the initial pH; it should read between 2.65 and 2.75[1].
-
Causality & Validation: This initial acidic reading validates the integrity of the starting material. A higher pH would indicate degraded or impure Py·HBr.
-
-
Step 2: Thermal Control. Place the reaction vessel in an ice-water bath. Initiate overhead stirring at 300-400 RPM. Wait until the internal temperature drops below 10 °C.
-
Causality: This prevents the volatilization of free pyridine (boiling point 115.2 °C)[2] and controls the highly exothermic neutralization reaction.
-
-
Step 3: Base Titration. Equip an addition funnel with 2.0 M NaOH (or 10% w/v Na₂CO₃ for milder neutralization). Begin dropwise addition.
-
Step 4: Buffer Navigation. Monitor the pH continuously. The pH will rise rapidly to ~4.0, then slow down as it enters the buffer region (pH 4.5 - 6.0).
-
Causality: The system resists pH changes near the pKa of 5.25[2]. Maintain the addition rate, ensuring the temperature does not exceed 20 °C.
-
-
Step 5: Equivalence Targeting. As the pH approaches 7.0, reduce the base addition rate to a slow drip. Stop addition when the pH stabilizes between 8.5 and 9.0.
-
Validation: Reaching this pH plateau confirms >99% deprotonation of pyridinium into free pyridine[4].
-
-
Step 6: Biphasic Extraction. Transfer the mixture to a separatory funnel. Extract the liberated pyridine using an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Section 3: Troubleshooting Guide (FAQs)
Q: How do I prevent emulsion formation during the biphasic extraction of liberated pyridine? A: Emulsions often form if the pH is too low (leaving partially protonated pyridinium species that act as surfactants) or if the aqueous layer lacks sufficient ionic strength. Ensure the final pH is strictly between 8.5 and 9.0. If an emulsion persists, add solid NaCl to saturate the aqueous layer (salting out); this drives the free pyridine into the organic phase and breaks the emulsion.
Q: What causes the exothermic runaway during large-scale neutralization? A: The acid-base neutralization of Py·HBr releases significant enthalpy. If the base is added too rapidly before the system reaches the buffer region (pH ~5.25)[2], the localized heat cannot dissipate quickly enough. Always use an ice bath, maintain vigorous overhead stirring to eliminate thermal gradients, and strictly control the dosing rate of the base.
Section 4: Quantitative Data
Table 1: Theoretical pH Trajectory During Py·HBr Neutralization (1.0 M Initial Concentration)
| Neutralization (%) | Molar Ratio (Py:PyH⁺) | Expected pH | System State |
| 0% | 0 : 100 | ~ 2.65 - 2.75 | Weak Acid (Pyridinium)[1] |
| 25% | 25 : 75 | ~ 4.77 | Entering Buffer Region |
| 50% | 50 : 50 | ~ 5.25 | Maximum Buffering Capacity (pH = pKa)[2] |
| 75% | 75 : 25 | ~ 5.73 | Exiting Buffer Region |
| 99% | 99 : 1 | ~ 7.25 | Near Equivalence |
| 100% | 100 : 0 | 8.5 - 9.0 | Weak Base (Free Pyridine)[4] |
Section 5: Process Visualization
Workflow for the controlled neutralization and extraction of pyridine hydrobromide.
References
1.[3] Title: Calculate the pH for each of the following cases in the titration of 25.0 mL of 0.130 M pyridine... Source: study.com URL: [Link] 2.[2] Title: Pyridine - Wikipedia Source: wikipedia.org URL: [Link] 3.[4] Title: Is the salt C5H5NHBr acidic, basic, or neutral? Source: quora.com URL: [Link] 4.[1] Title: Hydrobromide of pyridine has become an indispensable reagent in chemical synthesis Source: shunxiangchem.com URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 5-(Bromomethyl)-2-isopropylpyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the ¹H NMR Spectrum for a Key Synthetic Intermediate
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds and their synthetic intermediates is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for providing detailed information about molecular structure. This guide offers an in-depth interpretation of the ¹H NMR spectrum of 5-(Bromomethyl)-2-isopropylpyridine hydrobromide, a valuable building block in medicinal chemistry. By comparing its expected spectral features with those of closely related analogues, we provide a robust framework for its unambiguous identification and characterization.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of 5-(Bromomethyl)-2-isopropylpyridine hydrobromide presents a unique combination of substituents on a pyridinium ring, each influencing the chemical environment of the molecule's protons. To predict its ¹H NMR spectrum, we must consider the electronic and steric effects of the isopropyl group at the 2-position, the bromomethyl group at the 5-position, and the overall positive charge induced by the hydrobromide salt formation.
The protonation of the pyridine nitrogen to form the hydrobromide salt is expected to have the most significant impact on the aromatic protons. The resulting pyridinium ion will experience a substantial deshielding effect, causing the signals of the ring protons to shift downfield compared to the neutral pyridine derivative. This downfield shift is a well-documented phenomenon in the NMR spectroscopy of pyridine salts.
The isopropyl group, an electron-donating group, will influence the electron density of the pyridine ring. Its methine proton will appear as a septet, coupled to the six equivalent methyl protons, which will in turn present as a doublet. The bromomethyl group contains a methylene unit adjacent to an electronegative bromine atom and an aromatic ring, which will deshield these protons, causing their signal to appear at a characteristic downfield region.
Based on these considerations, we can predict the following signals in the ¹H NMR spectrum of 5-(Bromomethyl)-2-isopropylpyridine hydrobromide:
-
Aromatic Protons: Three distinct signals corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. Due to the substitution pattern and the pyridinium ion character, these protons are expected to be in the downfield region of the spectrum, likely exhibiting complex splitting patterns due to ortho and meta couplings.
-
Bromomethyl Protons: A singlet corresponding to the two equivalent protons of the -CH₂Br group.
-
Isopropyl Protons: A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).
-
Pyridinium N-H Proton: A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Comparative Analysis: Elucidating the Spectrum Through Analogs
To refine our predictions and provide a solid basis for the spectral interpretation, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of structurally related compounds.
The Influence of the 2-Isopropyl Group: A Look at 2-Isopropylpyridine
The Impact of the 5-Bromomethyl Group: Insights from 2-Bromo-5-(bromomethyl)pyridine
A close analog, 2-bromo-5-(bromomethyl)pyridine, offers a wealth of information regarding the expected chemical shifts and coupling constants for the pyridine ring protons in a similarly substituted environment. The reported ¹H NMR data for this compound in CDCl₃ is as follows:
-
δ 8.39 (d, J = 2.7 Hz, 1H): Assigned to the H-6 proton, which is ortho to the nitrogen and shows a small meta coupling to the H-4 proton.
-
δ 7.61 (dd, J₁ = 8.3 Hz, J₂ = 2.7 Hz, 1H): Assigned to the H-4 proton, which is ortho to the H-3 proton and meta to the H-6 proton.
-
δ 7.49 (d, J = 8.3 Hz, 1H): Assigned to the H-3 proton, which is ortho to the H-4 proton.
-
δ 4.42 (s, 2H): Assigned to the bromomethyl (-CH₂Br) protons.[1]
This data provides a strong foundation for assigning the aromatic protons in our target molecule, with the understanding that the 2-isopropyl group will alter these chemical shifts.
Detailed ¹H NMR Interpretation of 5-(Bromomethyl)-2-isopropylpyridine Hydrobromide
By synthesizing the predictive analysis and the comparative data from its analogs, we can now propose a detailed interpretation of the ¹H NMR spectrum of 5-(Bromomethyl)-2-isopropylpyridine hydrobromide.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Pyridinium N-H | > 10 | br s | - | 1H |
| H-6 | ~8.5 - 8.7 | d | ~2.5 | 1H |
| H-4 | ~7.8 - 8.0 | dd | J(ortho) ≈ 8.5, J(meta) ≈ 2.5 | 1H |
| H-3 | ~7.6 - 7.8 | d | ~8.5 | 1H |
| -CH₂Br | ~4.5 - 4.7 | s | - | 2H |
| -CH(CH₃)₂ | ~3.2 - 3.5 | sept | ~7.0 | 1H |
| -CH(CH₃)₂ | ~1.3 - 1.5 | d | ~7.0 | 6H |
Justification for Assignments:
-
Aromatic Protons (H-3, H-4, H-6): The predicted downfield shifts are a direct consequence of the deshielding effect of the positively charged pyridinium nitrogen. The relative order of the chemical shifts (H-6 > H-4 > H-3) is consistent with the data from 2-bromo-5-(bromomethyl)pyridine, with an expected further downfield shift due to the hydrobromide. The coupling constants are typical for ortho and meta couplings in a pyridine ring.
-
Bromomethyl Protons (-CH₂Br): The chemical shift is predicted to be in the range of benzylic bromides, as seen in the analogue.[2] The singlet multiplicity is due to the absence of adjacent protons.
-
Isopropyl Protons (-CH(CH₃)₂): The septet and doublet pattern is the hallmark of an isopropyl group. The methine proton is shifted downfield due to its proximity to the aromatic ring.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-(Bromomethyl)-2-isopropylpyridine hydrobromide, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the chemical shifts, particularly of the N-H proton, can be solvent-dependent.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal resolution and dispersion of the signals.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Visualizing the Structure and Proton Assignments
To further clarify the relationship between the molecular structure and the ¹H NMR data, a diagram of 5-(Bromomethyl)-2-isopropylpyridine hydrobromide with labeled protons is provided below.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromomethyl Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the structural elucidation of intermediates and final products is of paramount importance. Bromomethyl pyridine derivatives serve as versatile building blocks in the creation of a wide array of novel molecules. Understanding their behavior under mass spectrometric analysis is critical for reaction monitoring, impurity profiling, and ensuring the structural integrity of synthesized compounds. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-, 3-, and 4-bromomethyl pyridine, offering insights into how the isomeric position of the bromomethyl group influences the resulting mass spectra.
The Critical Role of Isomerism in Mass Spectrometry
Positional isomerism can profoundly impact the fragmentation pathways of a molecule upon ionization. The stability of the resulting fragment ions, which is often dictated by the position of substituents on the pyridine ring, governs the observed mass spectrum. For drug development professionals, distinguishing between these isomers is crucial, as even minor structural changes can lead to significant differences in pharmacological activity and toxicity.
Experimental and Predicted Fragmentation Analysis
This guide combines experimental data with well-established principles of mass spectrometry to compare the fragmentation of the three bromomethyl pyridine isomers. While experimental data for 2-bromomethyl pyridine is available, the fragmentation patterns for the 3- and 4-isomers are predicted based on the known behavior of substituted pyridines and general fragmentation mechanisms.
Experimental Protocol: GC-MS Analysis
A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for analyzing these volatile derivatives would be as follows. This method is suitable for obtaining the mass spectra of all three isomers.
Sample Preparation: A small amount of the bromomethyl pyridine derivative is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, 250 °C
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: Initial temperature of 100 °C for 1 minute, ramped to 280 °C at 15 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-200
-
Ion Source Temperature: 230 °C
The following diagram illustrates the general workflow for the GC-MS analysis of bromomethyl pyridine isomers.
Caption: General workflow for the GC-MS analysis of bromomethyl pyridine isomers.
Comparative Fragmentation Patterns
The primary fragmentation pathways for bromomethyl pyridines involve the loss of the bromine atom and the cleavage of the C-C bond between the pyridine ring and the bromomethyl group. The relative abundance of the resulting ions is influenced by the stability of the carbocation formed after the initial fragmentation.
A key characteristic in the mass spectrum of any bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M:M+2 isotopic pattern for ions containing one bromine atom, with the two peaks having almost equal intensity.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| 2-Bromomethylpyridine | 171/173 | 92, 65 | Loss of Br radical to form the picolyl cation (m/z 92), followed by loss of HCN to yield an ion at m/z 65. |
| 3-Bromomethylpyridine | 171/173 | 92, 65 | Similar to the 2-isomer, with the primary fragmentation being the loss of the bromine radical to form the nicotinyl cation (m/z 92). Subsequent fragmentation is also expected to involve the loss of HCN. |
| 4-Bromomethylpyridine | 171/173 | 92, 65 | Loss of the bromine radical leads to the isonicotinyl cation (m/z 92). This isomer is expected to show a more stable picolyl-type cation due to resonance stabilization, potentially leading to a more abundant m/z 92 fragment compared to the other isomers. |
2-Bromomethylpyridine: Experimental and Predicted Fragmentation
The experimental GC-MS data for 2-bromomethylpyridine confirms the predicted fragmentation pattern. The molecular ion peak is observed at m/z 171 and 173. The base peak is at m/z 92, corresponding to the loss of the bromine radical. This is followed by a significant peak at m/z 65, resulting from the loss of HCN from the picolyl cation.
Caption: Predicted fragmentation pathway of 2-bromomethylpyridine.
3-Bromomethylpyridine: A Predicted Fragmentation Pathway
For 3-bromomethylpyridine, the initial loss of the bromine radical to form the nicotinyl cation at m/z 92 is the most probable primary fragmentation step. The stability of this cation is expected to be comparable to the 2-isomer, leading to a prominent peak at this m/z value. Subsequent loss of HCN would then produce a fragment at m/z 65.
Caption: Predicted fragmentation pathway of 3-bromomethylpyridine.
4-Bromomethylpyridine: The Influence of Resonance Stabilization
The fragmentation of 4-bromomethylpyridine is also expected to be dominated by the loss of the bromine radical. However, the resulting isonicotinyl cation at m/z 92 can be stabilized by resonance to a greater extent than the 2- and 3-isomers. This increased stability suggests that the peak at m/z 92 in the mass spectrum of the 4-isomer may be relatively more intense compared to the molecular ion and other fragments. The subsequent loss of HCN to form the ion at m/z 65 is also a likely fragmentation pathway.
Caption: Predicted fragmentation pathway of 4-bromomethylpyridine.
Conclusion: Differentiating Isomers by Mass Spectrometry
While the primary fragmentation pathways of the three bromomethyl pyridine isomers are similar, subtle differences in the relative abundances of the key fragment ions can be used for their differentiation. The stability of the resulting picolyl-type cations (m/z 92) is the determining factor. It is predicted that the 4-isomer will exhibit the most intense m/z 92 peak due to greater resonance stabilization. Careful analysis of the relative peak intensities in the mass spectra, in conjunction with chromatographic retention times, provides a robust method for the unambiguous identification of these important synthetic building blocks. This guide serves as a foundational resource for researchers working with these compounds, enabling more accurate and reliable structural characterization in their synthetic endeavors.
References
HPLC Method Development for 5-(Bromomethyl)-2-isopropylpyridine: A Stability-Indicating Comparison Guide
Executive Summary: The Dual Challenge
Analyzing 5-(Bromomethyl)-2-isopropylpyridine presents a classic "dual challenge" in chromatography that defeats standard generic protocols. You are dealing with a molecule that is both basic (due to the pyridine ring) and highly electrophilic (due to the benzylic bromide).
-
The Trap: Standard reverse-phase methods often use Methanol/Water. This destroys your sample before it even reaches the detector (solvolysis).
-
The Trap: Standard C18 columns often yield severe peak tailing due to secondary silanol interactions with the pyridine nitrogen.
This guide objectively compares a Generic C18/Methanol Method against an Optimized Phenyl-Hexyl/Acetonitrile Method , demonstrating why the latter is the only scientifically robust choice for purity analysis.
Chemical Context & Degradation Pathways
To develop a valid method, one must understand the analyte's instability. The bromomethyl group at position 5 is a "soft" electrophile. In the presence of nucleophilic solvents (Methanol, Ethanol) or water, it undergoes rapid substitution.
Degradation Mechanism
-
Hydrolysis: Reacts with water to form the alcohol (5-(Hydroxymethyl)-2-isopropylpyridine).
-
Solvolysis: Reacts with methanol to form the methyl ether.
Expert Insight: Never use methanol as a diluent or mobile phase component for benzyl bromides. Even trace degradation (0.1%) invalidates purity assays.
Figure 1: Solvolytic degradation pathways that necessitate the exclusion of nucleophilic alcoholic solvents.
Comparative Analysis: Generic vs. Optimized
We compared two methodologies to demonstrate the impact of stationary phase selection and solvent chemistry.
Method A: The "Generic" Approach (Not Recommended)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase: Methanol : Water (60:40).
-
Diluent: Methanol.
Method B: The "Optimized" Approach (Recommended)
-
Column: Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Acetonitrile : 0.1% H3PO4 (Gradient).
-
Diluent: 100% Acetonitrile (Anhydrous).
Performance Data Comparison
| Parameter | Method A (Generic C18/MeOH) | Method B (Phenyl-Hexyl/ACN) | Scientific Rationale |
| Sample Stability | Failed (2-5% degradation in 1 hr) | Pass (< 0.1% change in 24 hrs) | ACN is aprotic and prevents solvolysis of the C-Br bond. |
| Peak Symmetry (Tailing) | 1.8 - 2.2 (Severe Tailing) | 1.05 - 1.15 (Excellent) | Phenyl-Hexyl phases engage in |
| Resolution (Rs) | 1.5 (vs. Hydrolysis Impurity) | > 3.0 | Phenyl ligands offer superior selectivity for aromatic halides compared to alkyl chains. |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL | Sharper peaks (higher N) significantly improve signal-to-noise ratio. |
Method Development Logic
Why does Method B work?
-
Stationary Phase (Phenyl-Hexyl vs. C18):
-
C18 relies solely on hydrophobic interaction. Pyridines, being basic, interact with residual silanols on the silica surface, causing tailing.[2]
-
Phenyl-Hexyl columns provide a dual mechanism: hydrophobic interaction (hexyl chain) and
electron interaction (phenyl ring). The interaction is highly selective for the electron-deficient pyridine ring, improving retention shape and separating it from non-aromatic impurities.
-
-
Mobile Phase pH:
-
Pyridines have a pKa of ~5-6.
-
Using 0.1% Phosphoric Acid (pH ~2.2) achieves two things:
-
It protonates the pyridine (Py-H⁺), increasing solubility.
-
Crucially, it suppresses the ionization of surface silanols (Si-OH vs Si-O⁻), reducing the cation-exchange dragging that causes tailing.
-
-
Figure 2: Decision matrix for selecting solvent and column chemistry for reactive basic heterocycles.
Detailed Experimental Protocol (Method B)
This protocol is self-validating. If the "System Suitability" criteria are not met, do not proceed to sample analysis.
Instrumentation & Conditions
-
System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Wavelength: 260 nm (Pyridine absorption maximum).
-
Temperature: 30°C (Controlled).
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
Prep: Dissolve 1 mL of 85% H3PO4 in 1000 mL water. Filter through 0.22 µm nylon filter.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Do not premix A and B to avoid hydrolysis in the bottle over time.
-
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation (Critical)
-
Diluent: 100% Acetonitrile (Low water content).
-
Stock Solution: Weigh 10 mg of 5-(Bromomethyl)-2-isopropylpyridine into a 10 mL volumetric flask. Dilute to volume with Diluent . (Conc: 1 mg/mL).[1]
-
Working Standard: Dilute 1 mL of Stock to 10 mL with Diluent. (Conc: 0.1 mg/mL).
-
Precaution: Prepare fresh. Analyze within 4 hours.
System Suitability Criteria
-
Tailing Factor: NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
RSD (n=5): NMT 2.0% for peak area.
Troubleshooting & Alternative Techniques
Why not Gas Chromatography (GC)?
While GC is common for alkyl halides, 5-(Bromomethyl)-2-isopropylpyridine is thermally labile. The high temperatures of the GC injector (200°C+) often cause:
-
Dehydrohalogenation: Loss of HBr to form a vinyl analog.
-
Dimerization: Radical coupling in the liner. Verdict: HPLC is superior for accurate purity assessment of this specific intermediate.
Troubleshooting Guide
-
Issue: Peak splitting.
-
Cause: Sample solvent (100% ACN) is too strong compared to initial mobile phase (10% ACN).
-
Fix: Reduce injection volume to 2-3 µL or dilute sample with 50:50 ACN:Buffer (mix immediately before injection).
-
-
Issue: "Ghost" peaks.
-
Cause: Hydrolysis of the bromide on the column if the flow is stopped.
-
Fix: Ensure continuous flow; flush column with 100% ACN after use.
-
References
-
BenchChem. (2025).[1][2][5][6] Chromatographic Purification of Pyridine Derivatives: Reducing Peak Tailing. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Waters Corporation. (2026). Comparison of CSH C18 and CSH Phenyl-Hexyl Chemistries. Retrieved from
-
National Institutes of Health (NIH). (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides.[7] Retrieved from
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[8][9] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
The Isopropyl Advantage: A Comparative Guide to the Bioactivity of 2-Isopropyl vs. 2-Methyl Pyridine Analogs
The pyridine scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design.[2] A critical aspect of developing pyridine-based therapeutics lies in understanding the nuanced effects of substituents on the pyridine ring. This guide provides an in-depth comparative analysis of the bioactivity of 2-isopropylpyridine analogs versus their 2-methylpyridine counterparts, offering experimental data and procedural insights for researchers in drug development.
The Subtle Dance of Sterics and Electronics at the 2-Position
The substitution at the 2-position of the pyridine ring can profoundly influence a molecule's interaction with its biological target. The choice between a methyl and an isopropyl group, while seemingly minor, introduces significant differences in steric bulk and lipophilicity, which can dramatically alter pharmacological activity.
Generally, increasing the alkyl chain length on a pyridine ring can enhance antimicrobial activity due to increased hydrophobicity, which facilitates interaction with bacterial cell membranes.[3] However, this is not a universal rule, and the optimal substituent often depends on the specific biological target and the geometry of its binding pocket.
A compelling case study is found in the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. A study on 2-amino-4-methylpyridine analogs with various alkyl substitutions at the 6-position (electronically similar to the 2-position) revealed a distinct structure-activity relationship (SAR).[4] While a direct comparison to a 6-methyl analog was not provided, the data for a 6-isopropyl analog relative to other small alkyl groups offers valuable insights.
Comparative Bioactivity Data: iNOS Inhibition
The following table summarizes the inhibitory potency of 6-substituted 2-amino-4-methylpyridine analogs against iNOS, nNOS, and eNOS. The data highlights the impact of the alkyl substituent's size and structure on both potency and selectivity.
| Compound ID | 6-Substituent | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity (iNOS vs. nNOS/eNOS) |
| Analog 1 | -CH(CH3)2 (Isopropyl) | 28 | 3,300 | >10,000 | High |
| Analog 2 | -CH2CH2F | 28 | 1,400 | >10,000 | High |
| Analog 3 | -CH=CH-CH3 | 282 | >10,000 | >10,000 | Moderate |
| Analog 4 | -CH2-OH | >10,000 | >10,000 | >10,000 | Inactive |
Data synthesized from literature.[4][5]
From this data, we can infer that the branched isopropyl group in Analog 1 is well-tolerated and contributes to potent iNOS inhibition (IC50 = 28 nM).[4] The activity is comparable to the 2-fluoroethyl substituted analog, suggesting that a certain degree of steric bulk at this position is favorable for binding to the iNOS active site. The significant drop in potency for the propene analog (Analog 3 ) and the inactivity of the hydroxymethyl analog (Analog 4 ) underscore the sensitivity of the binding pocket to both electronic and steric modifications.[4] The high selectivity of the isopropyl-substituted analog against other NOS isoforms further emphasizes its favorable interaction within the iNOS active site.
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key bioactivity assays.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of novel pyridine analogs.
Caption: A generalized workflow for the discovery and optimization of pyridine analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplates
-
Test compounds (2-isopropyl and 2-methyl pyridine analogs) dissolved in DMSO
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a purified enzyme.
Materials:
-
96-well microplates (UV-transparent or opaque, depending on the detection method)
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compounds
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the purified enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic or Endpoint Measurement: Measure the change in absorbance or fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC50 value by fitting the data to a dose-response curve.
Mechanistic Insights: Potential Signaling Pathway Modulation
Pyridine derivatives are known to interact with a wide range of biological targets, including kinases, which are key regulators of cellular signaling pathways. The substitution pattern on the pyridine ring can influence which kinase is inhibited and with what potency.
Caption: A hypothetical signaling pathway where a 2-alkylpyridine analog inhibits a kinase like RAF.
The diagram above illustrates a simplified MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. A 2-alkylpyridine analog could potentially act as a kinase inhibitor, for example, by targeting RAF kinase. The steric and electronic properties of the 2-isopropyl versus the 2-methyl group would be critical in determining the binding affinity and selectivity for the ATP-binding pocket of the kinase.
Conclusion
The choice between a 2-isopropyl and a 2-methyl substituent on a pyridine scaffold is a critical decision in drug design, with significant implications for bioactivity. While general trends suggest that increased lipophilicity can enhance certain activities, the optimal choice is highly target-dependent. The case of iNOS inhibitors demonstrates that the bulkier isopropyl group can be accommodated and even preferred in some binding pockets, leading to potent and selective inhibition.[4] This guide provides a framework for researchers to rationally design and evaluate novel pyridine analogs by considering the subtle yet powerful influence of alkyl substitutions.
References
-
Canchola, J., Donkor, G. Y., Tawiah, P. O., Fasawe, A., Ayim, E., Engelke, M. F., & Dahl, J.-U. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 13(9), 897. [Link]
- Canchola, J. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
-
Canchola, J. A. (2022). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. [Link]
-
Li, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
- Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(11), 2535–2547.
-
Gökçe, M., et al. (2010). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Marmara Pharmaceutical Journal, 14(1), 29-34. [Link]
-
Al-Ghorbani, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3229. [Link]
-
Li, Z., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
-
Li, Z., et al. (2009). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
-
El-Sayed, N. N. E., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. [Link]
-
Lv, Z., et al. (2013). Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 67, 447-453. [Link]
-
Li, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
- Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.
-
Al-Said, M. S., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 339(8), 432-438. [Link]
- Southan, G. J., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 119(4), 567-570.
-
Valdivia-García, J. E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
-
de Farias, B. S., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1547. [Link]
-
Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(1), 638-654. [Link]
-
Wikipedia contributors. (2024). 2-Methylpyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
Pérez-Vásquez, A., et al. (2021). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Journal of the Mexican Chemical Society, 65(1), 74-87. [Link]
- Singh, D., & Singh, P. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. In New Trends in Synthesis of Nitrogen-Containing Heterocycles (pp. 95-123). Elsevier.
-
Valdivia-García, J. E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Sun, H., et al. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics, 50(12), 1053-1057. [Link]
- BenchChem. (2025). 4-(pyridin-2-ylamino)
Sources
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- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-(Bromomethyl)-2-isopropylpyridine hydrobromide
Part 1: Executive Safety Strategy
Immediate Action Required: Treat 5-(Bromomethyl)-2-isopropylpyridine hydrobromide as a High-Hazard Alkylating Agent and Severe Lachrymator .
This compound combines the acute toxicity of alkyl halides (bromomethyl group) with the corrosivity of an acid salt (hydrobromide). It is not merely "irritating"; it is capable of permanent ocular damage and respiratory sensitization.
Core Directive: All handling must occur inside a certified chemical fume hood. Zero exposure is the only acceptable standard.
Part 2: Chemical Hazard Analysis (The "Why")
To handle this chemical safely, you must understand its reactivity profile.[7] It poses a dual-threat mechanism:
-
Alkylating Potential (The Silent Threat):
-
Mechanism: The carbon in the bromomethyl group (
) is highly electrophilic. It reacts irreversibly with nucleophiles in biological tissue (DNA, proteins) via an mechanism. -
Consequence: This leads to delayed cellular damage, potential mutagenicity, and immediate, severe irritation to mucous membranes (lachrymatory effect).
-
-
Hydrolytic Corrosivity (The Immediate Threat):
-
Mechanism: As a hydrobromide salt, contact with moisture (in air or tissue) releases hydrobromic acid (HBr). Furthermore, the alkyl bromide moiety can hydrolyze to generate additional HBr and the corresponding alcohol.
-
Consequence: Chemical burns to skin and respiratory tract.[8][9] The isopropyl group increases lipophilicity, potentially aiding skin absorption compared to methyl analogs.
-
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab protocols. Use this enhanced barrier strategy.
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) | Alkyl bromides can permeate thin nitrile. Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient. The lachrymatory vapor can bypass side shields. A face shield protects against hydrolysis-induced acid splatter. |
| Respiratory | Fume Hood (Primary) Respirator (Secondary - Emergency only) | Primary engineering control is mandatory. If outside hood (spill), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs alkylating agents, keeping them against the skin. Impervious aprons prevent "soak-through" burns. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
The Setup: Clear the fume hood. Place a disposable balance draft shield or a secondary containment tray inside the hood.
-
The Checkpoint: Verify hood flow is >100 fpm. Prepare a "Quench Station" (beaker with 5% aqueous ammonia or sodium thiosulfate) before opening the bottle.
Phase 2: Transfer & Reaction
-
Anti-Static Measure: Use an anti-static gun or ionizer if available. Dry powders of HBr salts can be static-prone, leading to aerosolization.
-
The Transfer: Do not use a spatula that you intend to reuse without immediate decontamination. Use disposable weighing boats.
-
Solvent Addition: Add solvent slowly. The heat of solution (exothermic solvation of the HBr salt) can cause minor splashing.
Phase 3: Decontamination (The "Self-Validating" Step)
-
Tools: Immediately immerse spatulas, weigh boats, and contaminated gloves into the Quench Station.
-
Validation: Allow items to soak for 20 minutes. The base (ammonia) neutralizes the acid, and the thiosulfate destroys the alkylating agent by converting the
to a non-toxic thiosulfate adduct.
Part 5: Emergency Response Logic
Scenario A: Skin Exposure
-
Neutralize: Do not use strong bases. Wash with soap and water.[1][2][3][4][10]
-
Medical: Seek attention. Alkyl bromide burns can be delayed.
Scenario B: Spills (Solid)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE Upgrade: Don full-face respirator if outside the hood.
-
Neutralize: Cover spill with soda ash or lime to neutralize acidity.
-
Clean: Scoop into a container. Wash surface with 5% sodium thiosulfate.
Part 6: Visualizations
Figure 1: Safe Handling Workflow
Caption: Operational logic flow ensuring containment of lachrymatory vapors and neutralization of residues.
Figure 2: Spill Decision Matrix
Caption: Decision logic for accidental release, prioritizing respiratory safety against lachrymatory effects.
Part 7: Disposal & Deactivation
Do not dispose of in general trash or sink.
-
Chemical Deactivation (Recommended for Residues):
-
Treat waste with a solution of Sodium Thiosulfate (5-10%) mixed with dilute Sodium Bicarbonate .
-
Chemistry: Thiosulfate acts as a "soft" nucleophile, displacing the bromide ion and forming a non-volatile, water-soluble Bunte salt. Bicarbonate neutralizes the HBr.
-
-
Final Disposal:
-
Collect as Halogenated Organic Waste .
-
Label clearly: "Contains Bromomethyl Pyridine Derivative – Lachrymator/Corrosive."
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75480994, 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved from [Link]
-
Vanderbilt University Medical Center. Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
Nipissing University (2019). Hazardous Materials Disposal Guide: Inorganic Acidic Waste. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
